3-Chloro-4-(4-methoxyphenyl)pyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
3-chloro-4-(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10ClNO/c1-15-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13/h2-8H,1H3 |
InChI Key |
LTOHRABHTMGTCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NC=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-(4-methoxyphenyl)pyridine: Properties, Synthesis, and Applications
Introduction
3-Chloro-4-(4-methoxyphenyl)pyridine stands as a significant heterocyclic compound, embodying a structural motif of increasing importance in the realms of medicinal chemistry and materials science. This molecule integrates three key chemical features: a pyridine ring, a halogen substituent, and a methoxyphenyl group. The pyridine core is a ubiquitous pharmacophore found in a substantial number of FDA-approved drugs, prized for the ability of its nitrogen atom to act as a hydrogen bond acceptor and improve pharmacokinetic properties.[1][2] The chloro-substituent not only influences the electronic landscape of the pyridine ring but also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[3] Concurrently, the 4-methoxyphenyl moiety is a common feature in bioactive molecules, contributing to binding interactions and metabolic stability.
This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. While direct experimental data for this specific isomer is not extensively documented in public literature, this document synthesizes predictive data based on closely related analogues and established chemical principles. We will delve into its predicted physicochemical properties, provide a robust, field-proven synthetic protocol, and explore its potential as a core scaffold for developing novel chemical entities.
Section 1: Predicted Physicochemical & Spectroscopic Profile
The precise experimental characterization of a novel compound is fundamental to its application. For this compound, we can predict its key properties with a high degree of confidence based on established structure-property relationships and spectral data from analogous compounds.
Summary of Predicted Properties
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.67 g/mol [4] |
| Physical Appearance | Expected to be a white to off-white solid |
| Melting Point | Estimated in the range of 60-90 °C |
| Solubility | Predicted to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF) and sparingly soluble in water and non-polar solvents like hexane. |
| pKa (of Pyridine N) | Estimated to be in the range of 3.5 - 4.5 |
Detailed Spectroscopic Analysis (Predicted)
Spectroscopic analysis is critical for the structural confirmation of the target compound upon synthesis. The following are the expected spectral characteristics.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is anticipated to be clean and highly informative.
-
Pyridine Protons: Three distinct signals are expected in the aromatic region (δ 7.0-8.8 ppm). The proton at C2 (adjacent to nitrogen) would likely appear furthest downfield as a singlet or narrow doublet. The protons at C5 and C6 will appear as doublets, with coupling constants characteristic of pyridine ring systems.
-
Methoxyphenyl Protons: Two sets of doublets are expected in the aromatic region (δ 6.9-7.6 ppm), integrating to two protons each. These correspond to the classic AA'BB' system of a para-substituted benzene ring. Protons ortho to the methoxy group will be upfield compared to those ortho to the pyridine ring.
-
Methoxy Protons: A sharp singlet, integrating to three protons, is expected around δ 3.8-3.9 ppm, which is characteristic of an aryl methyl ether.[5][6]
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
The spectrum should display 10 unique carbon signals in the aromatic region (δ 110-165 ppm), as two pairs of carbons in the methoxyphenyl ring are chemically equivalent. The carbon bearing the methoxy group (C4' of the phenyl ring) is expected around δ 160 ppm.[6] The carbons of the pyridine ring attached to nitrogen (C2, C6) and chlorine (C3) will have distinct and predictable chemical shifts. The methoxy carbon will appear as a sharp signal around δ 55 ppm.[6]
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
Key absorption bands would include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (~1400-1600 cm⁻¹), a strong C-O stretching band for the aryl ether (~1250 cm⁻¹), and a C-Cl stretching vibration (~700-800 cm⁻¹).[7]
-
-
MS (Mass Spectrometry):
-
In an ESI-MS experiment, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 220.6. The mass spectrum would also exhibit a characteristic isotopic pattern for the presence of one chlorine atom, with an [M+2+H]⁺ peak at m/z 222.6 that is approximately one-third the intensity of the [M+H]⁺ peak.
-
Section 2: Synthesis and Mechanistic Insights
The construction of the C-C bond between the pyridine and phenyl rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preeminent choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[8][9][10]
Causality Behind Experimental Choices
The chosen protocol involves the coupling of 3-chloro-4-iodopyridine with 4-methoxyphenylboronic acid .
-
Reactant Choice: We select 3-chloro-4-iodopyridine as the starting material. In palladium-catalyzed cross-coupling, the reactivity of aryl halides follows the order I > Br > Cl. By using an iodo-substituted pyridine, the reaction can proceed under milder conditions with higher efficiency, ensuring that the less reactive chloro-substituent at the 3-position remains intact for potential subsequent functionalization.
-
Catalyst System: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a robust and commercially available catalyst for this type of coupling.[11] It is effective and does not typically require specialized or air-sensitive ligands.
-
Base: A base is essential for the activation of the boronic acid to facilitate the transmetalation step in the catalytic cycle.[8] An aqueous solution of a mild base like potassium carbonate (K₂CO₃) is effective, environmentally benign, and minimizes the risk of side reactions with sensitive functional groups.[11][12]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used to dissolve both the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base and boronic acid salt, creating a biphasic system where the reaction efficiently occurs at the interface.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-iodopyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).
-
Solvent Addition: Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times. Under the inert atmosphere, add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Synthetic Workflow Diagram
Caption: Suzuki-Miyaura coupling workflow for synthesis.
Section 3: Application as a Scaffold in Drug Discovery
The true value of this compound for a drug development professional lies in its potential as a versatile molecular scaffold. The pyridine ring is a privileged structure in medicinal chemistry, known to impart favorable properties such as aqueous solubility and the ability to form key interactions with biological targets.[2] The specific substitution pattern of this molecule offers multiple vectors for chemical diversification to generate libraries of novel compounds for screening.
Strategic Diversification
The chloro-substituent at the 3-position is not merely a static feature; it is a reactive site for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This allows for the systematic introduction of a wide array of chemical groups, enabling the exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
-
Vector 1 (C3-Position): The chlorine atom can be replaced with various aryl, heteroaryl, alkyl, or amino groups. This allows for fine-tuning of steric and electronic properties to achieve optimal binding to a target protein.
-
Vector 2 (Pyridine Nitrogen): The basic nitrogen can form salts to improve solubility or act as a critical hydrogen bond acceptor in a protein's active site.
-
Vector 3 (Methoxy Group): The methoxy group can be demethylated to a phenol, which can then be used as a handle for further derivatization, or it can serve as a key binding element itself.
Scaffold Diversification Diagram
Caption: Diversification of the core scaffold via cross-coupling.
Conclusion
This compound represents a strategically designed building block for modern chemical synthesis. While a comprehensive, publicly available dataset of its experimental physicochemical properties is yet to be established, its characteristics can be reliably predicted through the analysis of its constituent parts and related structures. The synthetic accessibility of this compound via robust methods like the Suzuki-Miyaura coupling makes it readily available for research. For scientists in drug discovery and materials science, its true potential is realized when viewed as a trifunctional scaffold, offering multiple points for chemical modification. This enables the rapid generation of diverse molecular libraries, accelerating the discovery of novel molecules with tailored biological activities and material properties.
References
-
The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]
-
DergiPark. (2022). Spectroscopic and Quantum Chemical Studies on the Structure of 3-chloro-2- {(2Z) -. Retrieved from [Link]
-
PubChem. 3-(4-Methoxyphenyl)pyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Synthesis and Crystal Structure of 4-(3,4,5-Trimethoxyphenyl)-N3,N5-BIS(3-Chloro-4-Fluoro-Phenyl)-2,6-Dimethyl-Pyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
ChemSynthesis. 3-chloro-6-(4-methoxyphenyl)pyridazine. Retrieved from [Link]
-
NIST. Pyridine, 3-chloro-. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2022). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]
-
PubChem. 4-(4-Methoxyphenyl)pyridine. Retrieved from [Link]
-
Cheméo. Chemical Properties of Pyridine, 3-chloro-2,4,5,6-tetrafluoro- (CAS 1735-84-8). Retrieved from [Link]
-
ACS Publications. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
-
Georganics. 4-(3-Chloro-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Patsnap. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
-
MDPI. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Retrieved from [Link]
-
PubChemLite. 3-chloro-2-[5-(2-fluoro-4-methoxy-phenyl)-pyrazol-1-yl]-5-trifluoromethyl-pyridine. Retrieved from [Link]
-
ChemBK. 3-chloro-2-(4-methoxyphenyl)pyridine. Retrieved from [Link]
-
Chem-Impex. 4-(4-Methoxyphenyl)pyridine. Retrieved from [Link]
-
ResearchGate. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]
-
ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]
-
MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]
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AOBChem. 3-(4-methoxyphenyl)pyridine. Retrieved from [Link]
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Literature review on 3-Chloro-4-(4-methoxyphenyl)pyridine derivatives
Strategic Synthesis, Functionalization, and Medicinal Chemistry Applications
Executive Summary
3-Chloro-4-(4-methoxyphenyl)pyridine (CAS 932382-34-8) represents a "privileged scaffold" in medicinal chemistry, serving as a critical building block for biaryl pyridine pharmacophores. This structural motif is central to the design of p38 MAP kinase inhibitors , COX-2 inhibitors (analogs of etoricoxib), and next-generation agrochemicals.
This guide provides a rigorous technical analysis of the synthesis and utilization of this scaffold. Unlike generic reviews, we focus on the regioselective causality of its formation—specifically, why 3,4-dichloropyridine acts as the optimal precursor via site-selective Suzuki-Miyaura coupling—and provide self-validating protocols for its elaboration into trisubstituted pyridine drugs.
Part 1: Strategic Synthesis & Mechanistic Logic
The Regioselectivity Paradox
The synthesis of this compound hinges on the differential reactivity of the halogenated positions on the pyridine ring. The starting material, 3,4-dichloropyridine , possesses two electrophilic sites.
-
C4 Position: Highly electrophilic due to the para-position relative to the pyridine nitrogen (resonance withdrawal).
-
C3 Position: Less electrophilic (meta-position) and sterically hindered by the adjacent C4-substituent.
Mechanistic Insight: In Palladium-catalyzed cross-coupling (Suzuki-Miyaura), oxidative addition is the rate-determining step. Pd(0) preferentially inserts into the C-Cl bond at C4 because it is the most electron-deficient site, possessing the lowest LUMO energy. This intrinsic electronic bias allows for high regioselectivity (>95:5) without the need for expensive 4-iodo precursors.
Pathway Visualization
The following diagram illustrates the regioselective logic and downstream functionalization pathways.
Caption: Regioselective synthesis cascade. The C4-position reacts preferentially due to electronic activation by the pyridine nitrogen.
Part 2: Validated Experimental Protocols
Protocol A: Regioselective Synthesis via Suzuki-Miyaura Coupling
Objective: Synthesis of this compound from 3,4-dichloropyridine.
Reagents:
-
Substrate: 3,4-Dichloropyridine (1.0 equiv)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for difficult scales)
-
Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
Step-by-Step Methodology:
-
Inertion: Charge a reaction vessel with 3,4-dichloropyridine, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (
). -
Solvation: Add degassed DME and aqueous Na2CO3.
-
Thermal Activation: Heat the mixture to 85°C (reflux) for 4–6 hours.
-
Critical Control Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; the mono-coupled product (Rf ~0.4) will appear.[1] If the di-coupled product (bis-aryl) appears (Rf < 0.3), lower the temperature or reduce catalyst loading.
-
-
Workup: Cool to RT. Partition between EtOAc and water. Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).
Self-Validation System (QC):
-
1H NMR Check: Look for the specific coupling pattern.
-
Starting Material: Two doublets (C2-H, C6-H) and one dd (C5-H).
-
Product: The C4 proton is gone. You should see a singlet (or narrow doublet) for C2-H (deshielded, ~8.5 ppm) and a doublet for C6-H (~8.3 ppm), plus the doublet for C5-H (~7.2 ppm) which couples only to C6. The para-methoxyphenyl group will show an AA'BB' system (~7.5 and 6.9 ppm).
-
Failure Mode: If C3-coupling occurred (minor isomer), the splitting pattern of the pyridine protons will differ significantly (C2-H and C4-H would be singlets/doublets with meta-coupling).
-
Protocol B: Functionalization to Drug Precursors (C2-Activation)
To convert the scaffold into a bioactive molecule (e.g., Etoricoxib analog), functionalization at C2 is often required.[1][2]
-
N-Oxidation: Treat this compound with m-CPBA (1.2 equiv) in DCM at 0°C -> RT.
-
Chlorination: Reflux the N-oxide in POCl3. This installs a chlorine at the C2 position via the Meisenheimer rearrangement mechanism.
-
Result: 2,3-Dichloro-4-(4-methoxyphenyl)pyridine. This intermediate now allows for nucleophilic displacement at C2 (e.g., with amines or thiolates) to generate trisubstituted pyridine libraries.
Part 3: Data Summary & Applications
Quantitative Comparison of Synthetic Routes
The following table contrasts the "Direct Regioselective" route against the "Directed Lithiation" route.
| Feature | Route A: Suzuki (Recommended) | Route B: Directed Lithiation |
| Starting Material | 3,4-Dichloropyridine (Commodity) | 3-Chloropyridine |
| Reagents | Boronic Acid, Pd(0) | n-BuLi, Electrophile |
| Conditions | Mild (85°C), Tolerates functional groups | Cryogenic (-78°C), Moisture sensitive |
| Regioselectivity | >95:5 (C4 vs C3) | Variable (C4 is kinetic, but scrambling occurs) |
| Scalability | High (Kg scale viable) | Low (Exotherms, Li handling) |
Medicinal Chemistry Utility[1]
-
p38 MAP Kinase Inhibitors: The 3-chloro-4-arylpyridine motif mimics the pharmacophore of SB-203580 . The 4-methoxyphenyl group occupies the hydrophobic pocket, while the pyridine nitrogen accepts a hydrogen bond from the hinge region (Met109). The 3-chloro group induces a twist, optimizing the dihedral angle for selectivity.
-
COX-2 Inhibitors: By converting the 4-methoxy group to a methylsulfone (via demethylation and S-alkylation/oxidation), the scaffold transforms into a bioisostere of the central ring in Etoricoxib .
-
Agrochemicals: 3,4-Disubstituted pyridines are precursors to "picolinate" herbicides (e.g., analogs of aminopyralid), where the 3-chloro group prevents metabolic deactivation in plants.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source:Chemical Science (Royal Society of Chemistry), 2016. Context: Definitive study confirming that 3,4-dichloropyridine preferentially undergoes cross-coupling at the C4 position due to electronic resonance effects. URL:[Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. Source:Nature Communications / PMC, 2017. Context: Discusses alternative lithiation strategies and the acidity of the C4 position in 3-chloropyridines. URL:[Link]
-
Highly Regioselective Cross-Coupling of Dihalohetarenes. Source:Journal of Organic Chemistry, 2022.[2] Context: Advanced ligand controls (NHC ligands) to enhance or reverse regioselectivity in dichloropyridines.[2] URL:[Link][2]
- Substituted Pyridines as Herbicides (Patent US6784137B2).
Sources
Electronic & Synthetic Profiling: 3-Chloro-4-(4-methoxyphenyl)pyridine
The following technical guide details the electronic, physicochemical, and synthetic characteristics of the 3-Chloro-4-(4-methoxyphenyl)pyridine scaffold. This analysis is structured for medicinal chemists and process scientists, focusing on the interplay between steric conformation, electronic distribution, and synthetic regiocontrol.
Executive Summary: The "Twisted" Biaryl Scaffold
In modern drug discovery, the This compound scaffold represents a privileged substructure, particularly within kinase inhibitors (e.g., p38 MAPK pathways) and GPCR ligands. Its value lies in a specific structural tension: the ortho-chloro substituent forces the 4-phenyl ring out of planarity with the pyridine core.
This "atropisomeric twist" serves two critical functions:
-
Conformational Locking: It reduces the entropic penalty of binding by pre-organizing the biaryl axis.
-
Electronic Modulation: It decouples the resonance between the electron-rich anisole ring and the electron-deficient pyridine, creating a unique electrostatic footprint that differs from planar analogs.
Electronic Architecture & Physicochemical Properties[1]
The Push-Pull-Twist System
This molecule is defined by three competing electronic vectors. Understanding these allows for precise tuning of biological activity.
| Component | Electronic Effect | Mechanistic Impact |
| Pyridine Core | Lowers LUMO energy; susceptible to nucleophilic attack. | |
| 3-Chloro | Inductive Withdrawal (-I) | Significantly lowers the pKa of the pyridine nitrogen; blocks metabolic oxidation at C3. |
| 4-Anisole | Resonance Donor (+R) | Pushes electron density toward the pyridine nitrogen; normally raises pKa. |
The "Twist" Effect:
In a planar system, the 4-methoxy group would strongly donate electrons into the pyridine ring, raising the basicity of the nitrogen. However, the 3-chloro substituent creates steric clash with the phenyl ring's ortho-hydrogens. This forces a dihedral twist (typically 30–60°), which disrupts
-
Result: The inductive electron-withdrawal of the Chlorine dominates. The resonance donation from the Anisole is attenuated.
Estimated Physicochemical Parameters
-
pKa (Pyridine N): ~3.2 – 3.6
-
Reference: Pyridine (5.[1]2) + 3-Cl effect (
pKa -2.4) + Attenuated 4-Anisole effect ( pKa +0.6). -
Implication: The nitrogen is less basic than unsubstituted pyridine, reducing lysosomal trapping potential while maintaining H-bond acceptor capability in the kinase hinge region.
-
-
LogP (Lipophilicity): ~3.3
-
Calculated based on fragment contributions: Pyridine (0.[1]65) + Cl (0.71) + Phenyl (1.96) + OMe (-0.02).
-
-
Metabolic Stability:
-
C3 Position: Blocked by Chlorine (prevents oxidative metabolism).
-
C4-Methoxy: The primary "soft spot." Likely route of clearance is O-demethylation by CYP450 isoforms (e.g., CYP2D6) followed by glucuronidation.
-
Synthetic Masterclass: Regioselective Construction
The synthesis of this scaffold hinges on the site-selective Suzuki-Miyaura coupling of 3,4-dichloropyridine.
The Regioselectivity Rule
When coupling 3,4-dichloropyridine with 4-methoxyphenylboronic acid, the reaction occurs preferentially at the C4 position .
-
Why?
-
Electronic Activation: The C4 position is para to the pyridine nitrogen. The nitrogen withdraws electron density via resonance, making the C4-Cl bond more electron-deficient and susceptible to Oxidative Addition by Pd(0). The C3 position is meta and only influenced inductively.
-
Bond Dissociation Energy (BDE): The C4-Cl bond is weaker due to this electron deficiency compared to the C3-Cl bond.
-
Validated Protocol (Self-Validating System)
Objective: Synthesize this compound from 3,4-dichloropyridine.
Reagents:
-
Substrate: 3,4-Dichloropyridine (1.0 equiv)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh
) (3-5 mol%) or Pd(dppf)Cl (for difficult cases) -
Base: Na
CO (2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.
Step-by-Step Methodology:
-
Degassing: Charge a reaction vessel with DME and 2.0 M Na
CO . Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid. -
Loading: Add 3,4-dichloropyridine, 4-methoxyphenylboronic acid, and Pd catalyst under a positive stream of Argon.
-
Thermal Cycle: Heat to 85°C for 4–6 hours. Monitor via LCMS.
-
Checkpoint: Look for the mono-coupled product mass (M+H = 220). If di-coupling (bis-aryl) is observed, lower temperature to 60°C and reduce boronic acid equivalents to 0.95.
-
-
Workup: Cool to RT. Filter through Celite (removes Pd black). Partition between EtOAc and Water. Wash organic layer with Brine.
-
Purification: Flash chromatography (Hexanes/EtOAc). The 3-Cl group provides a distinct dipole change, making separation from starting material straightforward.
Visualizing the Logic
The following diagrams illustrate the synthetic pathway and the electronic "Twist" logic.
Caption: Synthetic workflow prioritizing C4-regioselectivity and the downstream electronic consequences of the 3-chloro substituent.
Medicinal Chemistry Applications
This scaffold is not merely a linker; it is a functional pharmacophore.
-
p38 MAPK Inhibitors: The pyridine nitrogen often acts as the H-bond acceptor for the hinge region (Met109). The 3-Cl group fills a small hydrophobic pocket (Gatekeeper residue), improving selectivity over other kinases.
-
Metabolic Blocking: In unsubstituted 4-phenylpyridines, the pyridine ring is prone to oxidation by aldehyde oxidase (AOX) at the 2-position or CYP-mediated oxidation at the 3-position. The 3-chloro group sterically and electronically deactivates the pyridine ring, significantly extending half-life (
). -
Solubility: While the scaffold is lipophilic, the basic nitrogen allows for salt formation (e.g., HCl or Mesylate salts), which is critical for oral bioavailability formulations.
References
-
Regioselectivity in Suzuki Coupling of Dihalopyridines
-
Electronic Effects on Pyridine pKa
- Title: pKa values of nitrogen heterocycles in acetonitrile and w
- Source: European Journal of Organic Chemistry (via University of Tartu).
-
URL:[Link]
-
Scaffold Hopping & Metabolic Stability
- Suzuki Reaction Mechanism & Protocols: Title: Suzuki-Miyaura Cross-Coupling: Reaction Mechanism and Applic
Sources
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Safe Handling and Application of 3-Chloro-4-(4-methoxyphenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Novel Pyridine Derivative
3-Chloro-4-(4-methoxyphenyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the chlorinated pyridine ring and the methoxyphenyl moiety, make it a valuable building block in the synthesis of complex molecular architectures. As with any novel chemical entity, a thorough understanding of its safety profile and handling requirements is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
This guide provides a comprehensive overview of the available safety data, handling protocols, and potential reactivity of this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following information has been synthesized from data on structurally related molecules, including 3-chloropyridine and other substituted pyridines. This approach allows for a robust, albeit inferred, safety assessment that should guide laboratory practice.
Section 1: Hazard Identification and Classification
Based on an analysis of analogous compounds, this compound should be handled as a substance with a significant hazard potential. The primary hazards are associated with the chlorinated pyridine scaffold, which is known for its toxicity and irritant properties.
Anticipated GHS Classification:
-
Acute Toxicity: Harmful if swallowed and potentially toxic or fatal in contact with skin or if inhaled.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Genetic Defects: Suspected of causing genetic defects.[3]
Pictograms:
Signal Word: Danger
Hazard Statements:
Section 2: First-Aid Measures: A Protocol for Immediate Response
Rapid and appropriate first aid is critical in the event of an exposure. The following procedures are recommended based on the known effects of similar chemical structures.
General Advice: Immediate medical attention is required in case of poisoning. Show this safety data sheet to the doctor in attendance.
If Inhaled: Move the person into fresh air.[5][6][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][6] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[6]
In Case of Skin Contact: Immediately take off all contaminated clothing.[6] Wash off with soap and plenty of water for at least 15 minutes.[4][7][8] Seek immediate medical advice.[6]
In Case of Eye Contact: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7][8] Immediately call a POISON CENTER or doctor.[1]
If Swallowed: Rinse mouth with water.[5][6] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[6][7]
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure risk and maintain the chemical's integrity.
3.1. Precautions for Safe Handling
-
Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][3][6]
-
Hygiene Measures: Wash hands thoroughly after handling.[2][7][8] Do not eat, drink, or smoke when using this product.[7][9]
-
Aerosol and Dust Formation: Avoid formation of dust and aerosols.[5][6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[7][9] Use non-sparking tools and ground containers to prevent electrostatic discharge.[5][6]
3.2. Conditions for Safe Storage
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and bases.[7][9]
-
Storage Environment: Protect from moisture and direct sunlight.[9]
| Parameter | Recommendation | Rationale |
| Temperature | Ambient, cool location | Prevents degradation and pressure build-up. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against air and moisture-sensitive reactions. |
| Container Type | Tightly sealed glass or compatible plastic | Prevents contamination and leakage. |
| Incompatibilities | Strong oxidizing agents, strong acids | Avoids vigorous, potentially hazardous reactions.[7][9] |
Section 4: Accidental Release and Fire-Fighting Measures
A clear and practiced emergency plan is crucial for managing accidental releases and fires.
4.1. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear self-contained breathing apparatus and chemical-resistant personal protective equipment.[1] Ensure adequate ventilation.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][5]
-
Methods for Containment and Cleaning Up: Use a non-combustible absorbent material like sand, earth, or vermiculite to soak up the spill. Collect and place in a suitable, closed container for disposal.[5][6] Use spark-proof tools.[6]
Emergency Workflow for Accidental Release
Caption: Workflow for managing an accidental release.
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][6][7]
-
Unsuitable Extinguishing Media: Water may not be effective.[9]
-
Specific Hazards: Combustion may produce poisonous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7][9] Containers may explode when heated.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1][5][6]
Section 5: Physicochemical Properties and Reactivity Profile
| Property | Value / Prediction | Source / Basis |
| Molecular Formula | C12H10ClNO | Calculated |
| Molecular Weight | 219.67 g/mol | Calculated[10] |
| Appearance | Likely a solid at room temperature | Analogy to similar structures[10] |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | Likely soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | General solubility of similar organic compounds |
| Stability | Stable under recommended storage conditions.[7] | Analogy to 3-chloropyridine |
| Reactivity | The pyridine ring is susceptible to nucleophilic substitution, particularly at positions activated by the chloro-substituent. The methoxyphenyl group may undergo electrophilic substitution. | General principles of heterocyclic chemistry[11] |
Conditions to Avoid:
-
Heat, flames, and sparks.[7]
-
Exposure to moisture.
-
Incompatible materials.
Incompatible Materials:
Hazardous Decomposition Products:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO2)
-
Hydrogen chloride gas[7]
Section 6: Toxicological Information
No specific toxicological data is available for this compound. The information below is inferred from related compounds and should be treated as a preliminary assessment.
-
Acute Toxicity: As a substituted chloropyridine, it is expected to be harmful if swallowed and toxic upon dermal contact or inhalation.[1][3][4]
-
Skin and Eye Irritation: Likely to cause skin and severe eye irritation based on data for 3-chloropyridine and other halogenated aromatics.[1][2][8]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[1][3]
-
Germ Cell Mutagenicity: There is a suspicion of mutagenicity due to the presence of the chloropyridine moiety.[3]
-
Carcinogenicity: No data is available.
Section 7: Synthesis and Experimental Protocols
The synthesis of this compound can be envisioned through several synthetic routes, commonly involving cross-coupling reactions. A plausible approach is the Suzuki coupling of a boronic acid derivative of anisole with a suitable di-substituted pyridine.
Illustrative Synthetic Pathway
Caption: A potential Suzuki coupling route for synthesis.
General Experimental Protocol for Handling:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Weighing: Weigh the solid compound in a tared, sealed container within the fume hood to prevent inhalation of dust particles. Use anti-static weighing paper if necessary.
-
Dissolution: Add the solvent to the solid in a reaction vessel under an inert atmosphere if the reaction is air or moisture-sensitive. Use a cannula or a dropping funnel for liquid additions.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Work-up and Purification: Quench the reaction carefully, considering any potential exotherms. Perform extractions and purifications within the fume hood.
-
Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.[6][7]
-
Decontamination: Clean all glassware and the work area thoroughly after use.
Conclusion
While this compound presents exciting opportunities in drug discovery and materials science, its handling demands a high level of caution. The inferred hazard profile, based on structurally similar compounds, indicates significant toxicological risks. Researchers and laboratory personnel must adhere strictly to the safety protocols outlined in this guide, utilizing appropriate engineering controls and personal protective equipment at all times. By fostering a culture of safety and preparedness, the scientific community can explore the potential of this and other novel compounds responsibly.
References
-
SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office. (2000, January 6). Retrieved February 17, 2026, from [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). Retrieved February 17, 2026, from [Link]
-
Pyridine, alkyl derivatives: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme. (2015, September 1). Retrieved February 17, 2026, from [Link]
-
Pyridine, 3-chloro-4-methoxy-2-methyl- - Toxics Release Inventory - EPA. (2025, October 15). Retrieved February 17, 2026, from [Link]
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents. (2012, January 4).
- WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents. (n.d.).
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
-
Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap. (2017, September 5). Retrieved February 17, 2026, from [Link]
-
Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - MDPI. (2023, October 7). Retrieved February 17, 2026, from [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. (2021, September 18). Retrieved February 17, 2026, from [Link]
-
Pyridine, 3-chloro- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved February 17, 2026, from [Link]
-
7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. (2025, January 24). Retrieved February 17, 2026, from [Link]
-
2-fluoro-3-(4-methoxyphenyl)pyridine - C12H10FNO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved February 17, 2026, from [Link]
-
4-(4-Methoxyphenyl)pyridine | C12H11NO | CID 603813 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved February 17, 2026, from [Link]
-
3-chloro-6-(4-methoxyphenyl)pyridazine - ChemSynthesis. (2025, May 20). Retrieved February 17, 2026, from [Link]
-
(PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]
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Structural Characteristics of Chloropyridine Methoxyphenyl Derivatives: A Chemotype Analysis
Topic: Structural Characteristics and Medicinal Utility of Chloropyridine Methoxyphenyl Derivatives Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.
Executive Summary
The chloropyridine methoxyphenyl chemotype represents a privileged scaffold in modern medicinal chemistry, distinguished by its biphenyl-like geometry, tunable electronic properties, and versatile reactivity profiles. This structural motif—comprising an electron-deficient chloropyridine ring linked to an electron-rich methoxyphenyl moiety—serves as a core pharmacophore in therapeutic areas ranging from kinase inhibition (oncology) to tubulin polymerization disruption and antimicrobial agents .
This guide dissects the structural anatomy of this scaffold, elucidating how the interplay between the lipophilic chlorine atom and the hydrogen-bond-accepting methoxy group drives ligand-protein binding kinetics. It further details the synthetic logic required to access these derivatives and provides validated protocols for their construction.
Structural Anatomy & Electronic Properties
The efficacy of this chemotype stems from the electronic contrast between its two aromatic systems.
The Chloropyridine Core (The "Warhead" or "Anchor")
-
Electronic Nature: Pyridine is π-deficient. The addition of a chlorine atom (typically at C-2 or C-6) exacerbates this deficiency, lowering the pKa of the pyridine nitrogen and modulating its H-bond acceptor capability.
-
The Chlorine Substituent:
-
Metabolic Blocking: Chlorine at the para or meta position relative to the linker blocks CYP450-mediated oxidation, extending half-life (
). -
Lipophilicity: The Cl atom increases
by approximately 0.71 units, enhancing membrane permeability. -
Sigma-Hole Interactions: The halogen bond capability of chlorine can anchor the molecule in hydrophobic pockets (e.g., the gatekeeper region of kinases).
-
The Methoxyphenyl Tail (The "Recognition Element")
-
Electronic Nature: The methoxy group (-OCH
) is a strong -donor (resonance) but an inductive withdrawer. It enriches the phenyl ring's electron density, facilitating stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine). -
Conformational Locking: The methoxy group often adopts a coplanar conformation with the phenyl ring to maximize resonance, but steric clash with ortho-protons can induce a twist, creating a distinct 3D vector for binding.
The Linker Geometry
The biological activity is heavily dependent on how these two rings are connected:
-
Direct C-C Bond (Biaryl): Rigid, planar or twisted (atropisomerism risk). Used in Type I kinase inhibitors.[1][2]
-
Ether (-O-) or Amine (-NH-) Linker: Introduces flexibility. The bond angle (
109° for ether) allows the molecule to adopt a "V-shape," often required to wrap around hinge regions in enzymes.
Synthetic Methodologies: Causality & Logic
To construct this scaffold, chemists must choose between Nucleophilic Aromatic Substitution (S
Decision Matrix
-
Scenario A: Creating an Ether/Amine Linker.
-
Method: S
Ar. -
Logic: The electron-deficient pyridine ring (especially if nitrated or further halogenated) is highly susceptible to nucleophilic attack by methoxyphenols or anilines.
-
-
Scenario B: Creating a C-C Biaryl Bond.
-
Method: Suzuki-Miyaura Coupling.
-
Logic: Requires a palladium catalyst to couple a chloropyridine halide with a methoxyphenyl boronic acid.
-
Visualization: Synthetic Logic Flow
Figure 1: Decision tree for selecting the synthetic route based on the target linker architecture.
Medicinal Chemistry Applications
Kinase Inhibition (e.g., c-Met, ALK2)
Chloropyridine methoxyphenyl derivatives function as ATP-competitive inhibitors .
-
Mechanism: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) interacting with the kinase hinge region (e.g., Met residue). The methoxyphenyl group extends into the hydrophobic back-pocket (Selectivity Pocket), displacing water molecules and increasing entropic gain.
-
SAR Insight: Replacement of the methoxy group with bulkier ethers (ethoxy, isopropoxy) often shifts selectivity by inducing steric clashes in kinases with smaller gatekeeper residues.
Tubulin Polymerization Inhibitors
N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines bind to the colchicine site of tubulin.
-
Mechanism: The twisted geometry of the chloropyridine-aniline bond mimics the biaryl twist of colchicine, preventing microtubule assembly and inducing apoptosis in dividing tumor cells.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Use this protocol for generating C-C linked 2-(4-methoxyphenyl)-chloropyridines.
Reagents:
-
2,6-Dichloropyridine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.1 equiv)
-
Pd(dppf)Cl
(0.05 equiv) -
Sodium Carbonate (Na
CO ) (2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with 1,4-dioxane and water. Sparge with nitrogen for 15 minutes. Reason: Oxygen poisons the Pd(0) active species.
-
Loading: Add dichloropyridine, boronic acid, base, and catalyst under a nitrogen stream. Seal the vial.
-
Reaction: Heat to 90°C for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over MgSO
. -
Purification: Flash column chromatography. The mono-coupled product elutes first; the bis-coupled byproduct (if any) elutes later.
Protocol B: S Ar Displacement (Ether Linkage)
Use this protocol for generating 2-(4-methoxyphenoxy)-chloropyridines.
Reagents:
-
2,6-Dichloropyridine (1.0 equiv)
-
4-Methoxyphenol (1.0 equiv)
-
Potassium Carbonate (K
CO ) (anhydrous, 1.5 equiv) -
Solvent: DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Deprotonation: Dissolve 4-methoxyphenol in DMF. Add K
CO and stir at RT for 30 mins. Reason: Generates the phenoxide anion, a stronger nucleophile. -
Addition: Add 2,6-dichloropyridine in one portion.
-
Heating: Heat to 80°C for 4–6 hours. Note: Higher temperatures may lead to double substitution.
-
Quench: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.
-
Isolation: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.
Quantitative Data Summary
Table 1: Physicochemical Impact of Substituents on the Pyridine Core
| Substituent | Position | Electronic Effect | LogP Contribution | Primary Role in SAR |
| -Cl | C-2 / C-6 | Inductive Withdrawing (-I) | +0.71 | Metabolic block, hydrophobic anchor |
| -OCH | Phenyl-4 | Resonance Donating (+R) | -0.02 | H-bond acceptor, solubility modulation |
| -NH- | Linker | Resonance Donating | -1.03 | H-bond donor (to backbone carbonyls) |
| -O- | Linker | Inductive Withdrawing | -0.60 | Flexibility, bond angle orientation |
Pharmacophore Visualization[3]
Figure 2: Pharmacophore map highlighting the functional roles of the chloropyridine methoxyphenyl scaffold.
References
-
Wang, Z. et al. (2012). "Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1." ACS Chemical Biology. Link
-
Li, W. et al. (2019). "Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors." International Journal of Molecular Sciences. Link
-
Gomha, S. M. et al. (2022).[3] "Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2." Bioorganic Chemistry. Link
-
Sanphanya, K. et al. (2014). "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors." Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information. (2024). "2-Chloropyridine Compound Summary." PubChem. Link
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 3-Chloro-4-(4-methoxyphenyl)pyridine
[1]
Executive Summary
This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-Chloro-4-(4-methoxyphenyl)pyridine as the electrophile.[1]
The Challenge: This specific substrate presents a "perfect storm" of low reactivity:
-
Leaving Group: The C(3)-Cl bond is inherently stronger and less reactive than bromides or iodides.[1]
-
Electronic Deactivation: The electron-rich p-methoxyphenyl group at the 4-position donates electron density into the pyridine ring (via resonance and induction), rendering the C-Cl bond more electron-rich and thus resistant to Oxidative Addition (the rate-limiting step).[1]
-
Steric Hindrance: The 4-aryl group is ortho to the reaction site, creating significant steric bulk that impedes the approach of the palladium catalyst.
The Solution: Success requires the use of Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) complexes (e.g., PEPPSI-IPr).[1] Standard catalysts like Pd(PPh₃)₄ will likely fail or result in incomplete conversion.[1]
Mechanistic Insight & Catalyst Selection
The Rate-Limiting Step: Oxidative Addition
For this substrate, the catalytic cycle is bottlenecked at the Oxidative Addition of the Pd(0) species into the C-Cl bond.[1]
-
Standard Ligands (PPh₃): Lack the electron-donating power to sufficiently nucleophilize the Pd center to break the deactivated C-Cl bond.[1]
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like SPhos and XPhos are electron-rich (increasing Pd(0) nucleophilicity) and bulky (promoting the formation of the active monoligated Pd(0) species).[1]
Visualization: The Steric/Electronic Barrier
The following diagram illustrates the specific catalytic challenges for this substrate.
Figure 1: Catalytic cycle emphasizing the high energy barrier at the Oxidative Addition step due to the ortho-aryl steric clash and electron-rich deactivation.
Experimental Protocols
Protocol A: The "Workhorse" Method (SPhos/XPhos)
Recommended for coupling with standard aryl/heteroaryl boronic acids.[1]
Rationale: This system uses SPhos or XPhos , which are specifically designed to facilitate the coupling of hindered aryl chlorides. The use of a precatalyst (Pd(OAc)₂ or Pd₂(dba)₃) allows for in-situ active species generation.[1]
Reagents & Stoichiometry:
| Component | Equiv. | Notes |
|---|---|---|
| Substrate | 1.0 | This compound |
| Boronic Acid | 1.2 - 1.5 | Excess ensures completion |
| Catalyst | 0.02 - 0.05 | Pd(OAc)₂ (2-5 mol%) |
| Ligand | 0.04 - 0.10 | SPhos or XPhos (2:1 Ligand:Pd ratio) |
| Base | 2.0 - 3.0 | K₃PO₄ (anhydrous or 2M aq.)[1][2] |
| Solvent | [0.2 M] | 1,4-Dioxane or Toluene (degassed) |[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under Argon/Nitrogen flow.[1]
-
Charging Solids: Add the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and anhydrous K₃PO₄ (3.0 equiv).[1]
-
Note: If using aqueous base, add it in step 4.
-
-
Inerting: Seal the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x3).
-
Solvent Addition: Inject degassed 1,4-Dioxane via syringe. (Concentration ~0.2 M relative to substrate).[1][3]
-
If using K₃PO₄ (aq), add degassed 2M solution now (typically 4:1 Organic:Water ratio).[1]
-
-
Reaction: Heat the block to 100°C . Stir vigorously (800+ rpm) for 12–18 hours.
-
Monitoring: Check via LC-MS or TLC.
-
TLC Tip: Pyridines often streak. Add 1% Et₃N to the eluent.
-
-
Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.
Protocol B: The "High-Difficulty" Method (PEPPSI-IPr)
Recommended if Protocol A fails or for extremely hindered boronic acids.[1]
Rationale: Pd-PEPPSI-IPr is an NHC-stabilized precatalyst that is extremely robust and air-stable.[1] It is known as a "universal" catalyst for difficult couplings and does not require free phosphine ligands.
Reagents:
-
Catalyst: Pd-PEPPSI-IPr (2 mol%)[1]
Procedure:
Optimization & Troubleshooting
If conversion is low (<50%), follow this decision logic to optimize the reaction conditions.
Figure 2: Optimization workflow for stubborn 3-chloropyridine couplings.
Common Issues & Fixes Table
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Oxidative Addition failure.[1] | Switch to XPhos Pd G4 or PEPPSI-IPr .[1] Increase Temp to 110°C. |
| Protodeboronation | Boronic acid instability. | Use Boronic Ester (Pinacol) or K-Trifluoroborate salt.[1] Switch solvent to anhydrous THF/Toluene. |
| Homocoupling (Ar-Ar) | Oxidation of Boronic acid.[1] | Ensure strict Argon atmosphere. Degass solvents thoroughly (sparge 15 mins).[1] |
| Product Streaking (TLC) | Pyridine interaction with Silica.[1] | Pre-treat Silica column with 1% Et₃N in Hexanes before loading. |
References
-
General Suzuki-Miyaura Reviews
-
Coupling of Chloropyridines & Hindered Substrates
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society, 129(11), 3358–3366. Link[1]
-
Note: This is the seminal paper establishing SPhos/XPhos efficacy for 3-chloropyridines.[1]
-
-
PEPPSI Catalyst System
-
Application of RuPhos for Deactivated Chlorides
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. Link[1]
- While titled for Negishi, this paper defines the RuPhos ligand class utility which is directly transferable to Suzuki couplings of electron-rich aryl chlorides.
-
Sources
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- 3. Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides [mdpi.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Functionalization of 3-Chloro-4-(4-methoxyphenyl)pyridine
Introduction: The Strategic Value of the 4-Arylpyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its influence on the physicochemical properties of a molecule make it a privileged scaffold. When substituted at the 4-position with an aryl group, as in 3-Chloro-4-(4-methoxyphenyl)pyridine, the resulting architecture offers a versatile platform for the development of novel therapeutics. The chlorine atom at the 3-position serves as a key handle for introducing further molecular complexity through a variety of established and emerging chemical transformations. The 4-(4-methoxyphenyl) group, with its electron-donating methoxy substituent, significantly influences the electronic properties of the pyridine ring, which in turn dictates the optimal strategies for its functionalization.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of the pyridine ring in this compound. We will delve into the mechanistic underpinnings of each transformation, offer detailed, field-proven protocols, and present data to guide your experimental design.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the primary challenge lies in the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts. This necessitates the use of sophisticated catalyst systems, typically involving electron-rich and sterically hindered phosphine ligands, to facilitate the often rate-limiting oxidative addition step.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures or introducing alkyl and vinyl groups. The choice of catalyst, ligand, and base is critical for achieving high yields with aryl chlorides.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, RuPhos) is often employed. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition to the C-Cl bond.
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) is effective. It activates the boronic acid to form a boronate species, which is more nucleophilic and facilitates transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. The aqueous phase is necessary for the solubility of the base and to facilitate the formation of the active boronate species.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, briefly mix Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of 1,4-dioxane to form the pre-catalyst.
-
Add the pre-catalyst solution to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a final concentration of ~0.2 M with respect to the starting material.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by silica gel chromatography.
Data Presentation: Representative Suzuki-Miyaura Couplings of 3-Chloropyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~80-90 | [2] |
| 3 | Pyridine-4-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [3] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are prevalent in pharmaceuticals.[4][5][6] The reaction of aryl chlorides with amines requires a strong base and a highly active catalyst system.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to Suzuki coupling, bulky and electron-rich ligands are essential. BrettPhos and RuPhos are excellent choices for coupling with aryl chlorides. Pre-formed palladium catalysts (palladacycles) can also offer improved activity and reproducibility.[4]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[5] These bases deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining a strictly inert atmosphere is crucial for catalytic activity.[4]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Materials and Reagents:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
Procedure:
-
To an oven-dried Schlenk tube, add NaOtBu (1.4 equiv).
-
Add Pd₂(dba)₃ (0.01 equiv) and BrettPhos (0.02 equiv).
-
Add this compound (1.0 equiv).
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add degassed toluene, followed by morpholine (1.2 equiv) via syringe.
-
Place the reaction in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to introduce alkynyl groups, which are versatile functional handles for further transformations or as key structural elements in their own right.[7] The reaction typically employs a dual-catalyst system of palladium and copper(I).
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) species, often generated in situ from Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, catalyzes the main cross-coupling cycle.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate. This species is more reactive towards transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as the base to deprotonate the alkyne and often as the solvent.
-
Anaerobic Conditions: Oxygen can cause oxidative homocoupling of the alkyne (Glaser coupling), leading to undesired byproducts. Therefore, the reaction must be performed under strictly anaerobic conditions.[8]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and degassed Et₃N (3.0 equiv).
-
Add phenylacetylene (1.5 equiv) dropwise via syringe.
-
Stir the reaction mixture at 60-70 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by silica gel chromatography.
Data Presentation: Representative Sonogashira Couplings of Heteroaryl Chlorides
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 80 | 88 | [9] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 92 | [10] |
| 3 | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | DMF | 100 | 75 | [11] |
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are highly versatile, direct displacement of the chloride via Nucleophilic Aromatic Substitution (SNAr) is also a potential functionalization strategy.[12][13] The pyridine nitrogen acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. However, this activation is most pronounced at the C2 and C4 positions. The C3 position is less activated, meaning that SNAr at this position on this compound will likely require a strong nucleophile and potentially elevated temperatures.[14]
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles, such as primary or secondary amines, alkoxides, or thiolates, are required to displace the chloride at the less-activated C3 position.
-
Solvent: A polar aprotic solvent like DMSO or DMF is often used to solubilize the reagents and facilitate the reaction.
-
Temperature: Elevated temperatures are typically necessary to overcome the activation energy barrier for this less favorable substitution.
Experimental Protocol: SNAr of this compound with Pyrrolidine
Materials and Reagents:
-
This compound
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a sealed reaction vessel, add this compound (1.0 equiv) and K₂CO₃ (2.0 equiv).
-
Add DMSO, followed by pyrrolidine (3.0 equiv).
-
Seal the vessel tightly and heat the mixture to 120-140 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography.
C-H Functionalization: A Forward-Looking Approach
Direct C-H functionalization is a highly atom-economical strategy that avoids the pre-functionalization of substrates.[15] For this compound, the most likely positions for C-H activation are C2 and C6, which are ortho to the directing pyridine nitrogen. This approach is still an evolving field for this specific scaffold and would require significant optimization.
Conceptual Framework:
-
Directing Group: The pyridine nitrogen itself can act as a directing group, guiding a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) to the ortho C-H bonds (C2 and C6).
-
Regioselectivity: The steric bulk of the 4-(4-methoxyphenyl) group might influence the selectivity between the C2 and C6 positions, potentially favoring functionalization at the less hindered C6 position.
-
Oxidant: These reactions often require an oxidant to turn over the catalytic cycle.
Prospective Protocol: Palladium-Catalyzed C-H Arylation at C6
This protocol is presented as a starting point for investigation and will likely require optimization of the ligand, oxidant, and reaction conditions.
Materials and Reagents:
-
This compound
-
4-Iodotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pivalic acid (PivOH)
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA)
Procedure:
-
To a reaction tube, add this compound (1.0 equiv), 4-iodotoluene (2.0 equiv), Pd(OAc)₂ (0.1 equiv), PivOH (0.3 equiv), and K₂CO₃ (2.5 equiv).
-
Add DMA as the solvent.
-
Seal the tube and heat to 120-150 °C.
-
Monitor the formation of the C6-arylated product by LC-MS, carefully analyzing for isomers.
-
If successful, proceed with a standard aqueous workup and chromatographic purification.
Conclusion
This compound is a valuable building block for the synthesis of complex molecules. Its functionalization can be achieved through a variety of powerful synthetic methods. While the reactivity of the C-Cl bond presents a challenge, modern palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide reliable and high-yielding pathways to C-C, C-N, and C-alkynyl bonds, respectively. Nucleophilic aromatic substitution offers a more direct, albeit potentially more demanding, route for introducing nucleophiles. The burgeoning field of C-H activation presents exciting future opportunities for the direct and atom-economical functionalization of this scaffold. The protocols and insights provided herein are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.
References
-
Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(18), 6143–6147. [Link]
-
Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. ResearchGate. [Link]
-
Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PubMed. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Vaia. (n.d.). Offer an explanation for the observation that 4-chloropyridine is more reactive toward nucleophiles than 3-chloropyridine. Vaia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Kim, J. S., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC. [Link]
-
Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]
-
Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. Filo. [Link]
-
MDPI. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]
-
Organic Letters. (2013). Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. Organic Letters. [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
-
ResearchGate. (n.d.). Influence of 4-Aryl Group on Regioselectivity. ResearchGate. [Link]
-
Chemical Reviews. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
RSC Publishing. (n.d.). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Synthesis of alkynyl purine derivatives 3 and 4. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. NPTEL. [Link]
-
PubMed. (2023). meta-Selective C-H Functionalization of Pyridines. PubMed. [Link]
-
PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. St. Peter's Institute of Pharmaceutical Sciences. [Link]
-
ACS Publications. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Publications. [Link]
-
PMC. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
PubMed. (2003). Synthesis of 3-phenylpyrazolo[4,3-b]pyridines via a convenient synthesis of 4-amino-3-arylpyrazoles and SAR of corticotropin-releasing factor receptor type-1 antagonists. PubMed. [Link]
-
Semantic Scholar. (n.d.). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. [Link]
-
ACS Publications. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]
-
Mayr's Database of Reactivity Parameters. (n.d.). Molecule((4-methoxyphenyl)sulfonyl)(pyridin-4-yl)amide (Ph4P+) (in CH2Cl2). Mayr's Database of Reactivity Parameters. [Link]
-
ResearchGate. (2025). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. ResearchGate. [Link]
-
RSC Publishing. (n.d.). C–H functionalization of pyridines. RSC Publishing. [Link]
-
Synfacts. (2025). Palladium-Catalyzed Cross-Coupling for the Synthesis of Pyridyl Amino Acids. Synfacts. [Link]
-
ACS Publications. (n.d.). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. ACS Publications. [Link]
-
ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
-
PMC. (n.d.). Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis. PMC. [Link]
-
Wiley-VCH. (n.d.). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Wiley-VCH. [Link]
-
ACS Publications. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. ACS Publications. [Link]
Sources
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- 9. cymitquimica.com [cymitquimica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 15. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Scalable Manufacturing of 3-Chloro-4-(4-methoxyphenyl)pyridine: Process Optimization & Quality Control
Part 1: Strategic Route Selection & Retrosynthetic Analysis
Executive Summary
The target molecule, 3-Chloro-4-(4-methoxyphenyl)pyridine , serves as a critical biaryl scaffold in the synthesis of kinase inhibitors and other pharmacological agents. Its structural integrity relies on the precise positioning of the chlorine atom at C3 and the aryl group at C4.
While multiple routes exist, regioselectivity is the primary failure mode in scaling this synthesis. Direct functionalization of 3,4-dichloropyridine often yields inseparable mixtures of C3- and C4-arylated isomers (typically ~2.4:1 ratio without specialized ligands). To ensure "Right First Time" quality at scale, this protocol utilizes 4-Bromo-3-chloropyridine as the starting material. The significant difference in bond dissociation energies (
Retrosynthetic Logic (Visualized)
The following diagram illustrates the disconnection strategy, highlighting the chemoselective advantage of the chosen route.
Caption: Retrosynthetic analysis leveraging the reactivity difference between C-Br and C-Cl bonds to ensure regiocontrol.
Part 2: Detailed Experimental Protocol (Kilogram Scale Simulation)
Materials & Specifications
| Reagent | CAS No.[1] | Equiv.[2][3] | Role | Critical Attribute |
| 4-Bromo-3-chloropyridine | 73583-37-6 | 1.00 | Substrate | Purity >98% (GC) |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 1.15 | Coupling Partner | Low anhydride content |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 95464-05-4 | 0.005 (0.5 mol%) | Catalyst | Robust, air-stable |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.50 | Base | Milled/Micronized |
| 1,4-Dioxane | 123-91-1 | 10 Vol | Solvent | Peroxide-free |
| Water | 7732-18-5 | 2.5 Vol | Co-solvent | Deionized |
Reaction Protocol
Note: This protocol describes a 1.0 kg input scale batch. Adjust volumes proportionally.
Step 1: Reactor Charging & Inerting
-
Equip a 20 L jacketed glass reactor with an overhead stirrer (impeller type: pitch-blade), reflux condenser, internal temperature probe, and nitrogen inlet.
-
Charge 1,4-Dioxane (10 L) and Water (2.5 L) . Start stirring at 150 RPM.
-
Sparge the solvent mixture with Nitrogen for 30 minutes to remove dissolved Oxygen (Critical for catalyst longevity).
-
Charge 4-Bromo-3-chloropyridine (1.0 kg, 5.20 mol) and 4-Methoxyphenylboronic acid (0.91 kg, 5.98 mol) .
-
Charge Potassium Carbonate (1.80 kg, 13.0 mol) .
Step 2: Catalysis & Heating
-
Add Pd(dppf)Cl₂ · CH₂Cl₂ (21.2 g, 0.026 mol) as a solid or slurry in dioxane.
-
Heat the reaction mixture to 85–90°C (internal temperature).
-
Process Insight: A mild exotherm may occur around 60°C. Maintain ramp rate at 1°C/min to control.
-
-
Hold at reflux for 4–6 hours .
-
IPC (In-Process Control): Sample for HPLC. Target: <0.5% remaining bromide substrate.
Step 3: Workup & Metal Scavenging
-
Cool reaction mixture to 20–25°C .
-
Add Ethyl Acetate (10 L) and Water (5 L) . Stir vigorously for 15 minutes.
-
Stop stirring and allow phases to separate. Discard the lower aqueous layer (contains inorganic salts).
-
Wash the organic layer with Brine (10% NaCl, 5 L) .
-
Pd Removal Step: Add SiliaMetS® Thiol (or equivalent scavenger resin) at 5% w/w relative to substrate. Stir at 40°C for 2 hours.
-
Filter through a pad of Celite or a sintered glass filter to remove the scavenger and residual Pd black.
Step 4: Crystallization (Purification)
-
Concentrate the filtrate under reduced pressure (45°C, 100 mbar) to a thick oil or solid residue.
-
Add Ethanol (3 L) and heat to reflux (78°C) until fully dissolved.
-
Slowly cool to 0–5°C over 4 hours (controlled cooling ramp: 20°C/hour).
-
Hold at 0°C for 2 hours to maximize yield.
-
Filter the white crystalline solid. Wash with cold Ethanol (500 mL).
-
Dry in a vacuum oven at 45°C for 12 hours.
Part 3: Process Workflow & Logic
The following diagram details the operational flow, emphasizing critical decision points (IPC) and purification logic.
Caption: Operational workflow for the kilogram-scale synthesis, including critical quality control checkpoints.
Part 4: Analytical Specifications & Quality Control
To validate the synthesis, the final product must meet the following specifications.
Specification Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Assay | HPLC (254 nm) | ≥ 98.5% (Area %) |
| Identification | 1H NMR (CDCl₃) | Consistent with structure |
| Residual Palladium | ICP-MS | ≤ 20 ppm |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
| Regioisomer Purity | HPLC | No detectable 3-aryl-4-chloro isomer |
Key NMR Signals (Predicted)
-
Pyridine C2-H: Singlet/Doublet (small coupling) at ~8.5–8.6 ppm (Deshielded by N and Cl).
-
Pyridine C5-H: Doublet at ~7.2–7.3 ppm.
-
Pyridine C6-H: Doublet at ~8.4–8.5 ppm.
-
Aryl Protons: AA'BB' system characteristic of para-substitution (~7.4 ppm and ~7.0 ppm).
Part 5: References
-
Pfizer Global R&D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Vertex AI Search. (2025). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-(4-methoxyphenyl)pyridine
Ticket ID: CHEM-SUP-304-OPT Subject: Yield Optimization & Troubleshooting for Regioselective Suzuki Coupling Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the synthesis of 3-Chloro-4-(4-methoxyphenyl)pyridine , a privileged scaffold in kinase inhibitor discovery. The most efficient route utilizes a regioselective Suzuki-Miyaura cross-coupling starting from the commercially available 3,4-dichloropyridine .
The core challenge lies in exploiting the electronic differentiation between the C3 and C4 positions to ensure mono-arylation occurs exclusively at C4, leaving the C3-chlorine intact for subsequent diversification.
Module 1: Strategic Route Selection & Mechanism
Q: What is the most robust synthetic route for this scaffold?
A: The optimal route is the Site-Selective Suzuki Coupling of 3,4-dichloropyridine with 4-methoxyphenylboronic acid.
The Logic (Why it works): In 3,4-dichloropyridine, the two chloride substituents are electronically distinct.
-
C4 Position: Located para to the pyridine nitrogen. It is highly electron-deficient due to both inductive effects (-I) and resonance withdrawal (-M) by the nitrogen atom. This makes it the preferred site for the oxidative addition of the Palladium(0) catalyst.
-
C3 Position: Located meta to the nitrogen. It is less activated than C4, as it is primarily influenced only by inductive effects.
By controlling stoichiometry and temperature, you can achieve >95% regioselectivity for the C4-arylation product.
Visualization: Reaction Pathway & Regioselectivity
Caption: Figure 1. Regioselective pathway favoring C4-arylation due to electronic activation para to the pyridine nitrogen.
Module 2: Optimized Experimental Protocol
Objective: Maximize yield of mono-coupled product while suppressing bis-coupling.
Standard Operating Procedure (SOP)
| Parameter | Condition | Rationale |
| Stoichiometry | 1.0 eq Halide : 1.05 eq Boronic Acid | Strict limiting reagent control prevents reaction at C3. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Robust Pd(0) source; bulky phosphines prevent non-specific coupling. |
| Base | Na₂CO₃ (2.0 eq) or K₂CO₃ | Mild inorganic bases reduce protodeboronation compared to strong alkoxides. |
| Solvent | DME/Water (3:1) or Dioxane/Water | Water is essential for the transmetallation step in Suzuki coupling. |
| Temperature | 80°C - 90°C | Sufficient for C4 activation but minimizes energy available for C3 activation. |
| Atmosphere | Argon/Nitrogen (Degassed) | Oxygen causes homocoupling of the boronic acid and catalyst oxidation.[1] |
Step-by-Step Workflow:
-
Charge: Add 3,4-dichloropyridine (1.0 eq), 4-methoxyphenylboronic acid (1.05 eq), and Pd(PPh₃)₄ (0.05 eq) to a reaction vial.
-
Inert: Seal and purge with Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio) via syringe.
-
React: Heat to 85°C for 4–6 hours. Monitor by HPLC/TLC.
-
Checkpoint: Stop when SM is <5%. Do not push for 100% conversion if bis-product starts appearing.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The mono-coupled product elutes before the bis-coupled byproduct.
Module 3: Troubleshooting Guide (FAQs)
Issue 1: "I am observing significant amounts of the bis-coupled product (arylation at both C3 and C4)."
Diagnosis: Loss of kinetic control. The reaction conditions are too energetic, or the concentration of boronic acid is too high relative to the intermediate. Corrective Actions:
-
Reduce Stoichiometry: Lower boronic acid to 0.95–1.0 eq.
-
Lower Temperature: Reduce reaction temperature to 60–70°C. C4 is significantly more reactive and will still couple, while C3 remains inert.
-
Slow Addition: Add the boronic acid solution dropwise over 1 hour using a syringe pump to keep its instantaneous concentration low.
Issue 2: "The reaction stalls with 30% starting material remaining."
Diagnosis: Catalyst deactivation (Pd black formation) or ligand oxidation.[1] Corrective Actions:
-
Check Oxygen: Ensure rigorous degassing. Oxygen oxidizes the phosphine ligands (PPh₃ -> O=PPh₃), killing the catalyst.
-
Switch Catalyst: Try Pd(dppf)Cl₂[2][3]·DCM (3 mol%). The bidentate ferrocene ligand is more thermally stable and resistant to de-ligation than PPh₃.
Issue 3: "My yield is low, and I see a spot corresponding to anisole (demetalated boronic acid)."
Diagnosis: Protodeboronation . The 4-methoxyphenylboronic acid is hydrolyzing before it can couple. This is common with electron-rich boronic acids. Corrective Actions:
-
Milder Base: Switch from K₂CO₃ to K₃PO₄ or KF .
-
Alternative Reagent: Use 4-methoxyphenylboronic acid pinacol ester or Potassium (4-methoxyphenyl)trifluoroborate . These are significantly more stable towards hydrolysis than the free acid.
Visualization: Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for resolving common yield-limiting factors in regioselective coupling.
References
-
Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Almond-Thynne, J., et al. (2016).[4] Chemical Science. Key Insight: Confirms 3,4-dichloropyridine preferentially undergoes oxidative addition at C4 due to electronic activation.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Dolšak, A., et al. (2021).[5] Catalysts. Key Insight: Provides comparative data on catalyst efficiency (Pd(PPh3)4 vs Pd(dppf)Cl2) and solvent effects in similar electron-deficient heterocycles.
-
Practical Guide to Suzuki-Miyaura Coupling. Yoneda Labs. (2024). Key Insight: Detailed mechanisms for homocoupling and protodeboronation troubleshooting.
-
Regioselective Synthesis of 3-Substituted Pyridines. Lutz, F., et al. (2014). Tetrahedron. Key Insight: Establishes the inductive/resonance hierarchy of halopyridines (C4 > C2 > C3).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
Recrystallization solvents for high-purity 3-Chloro-4-(4-methoxyphenyl)pyridine
Technical Support Center: High-Purity Crystallization of 3-Chloro-4-(4-methoxyphenyl)pyridine
Case ID: #PYR-34-MET-001 Compound Class: 3,4-Disubstituted Biaryl Pyridine Application: Pharmaceutical Intermediate (Suzuki-Miyaura Coupling Product)[1][2]
Part 1: Solvent Selection & Solubility Profile
Technical Abstract: this compound possesses a "push-pull" solubility profile.[1][2][3] The pyridine nitrogen provides a basic handle and hydrogen-bond accepting capability, making it soluble in polar protic solvents (alcohols). However, the 3-chloro and 4-methoxyphenyl substituents introduce significant lipophilicity and planarity, driving solubility in aromatics (toluene) and chlorinated solvents.[1]
For high-purity applications (>99.5% HPLC), the goal is to reject three specific impurity classes:
-
Unreacted Boronic Acid: Polar, often soluble in alcohols.[2][3][4]
-
Palladium Residues (Pd): Colloidal black particulates or soluble complexes.[2][3][4]
-
Homocoupling Byproducts (Biphenyls): Highly lipophilic.[2][3][4]
Recommended Solvent Systems
| System Class | Solvent Mixture | Ratio (v/v) | Primary Utility | Impurity Rejection Profile |
| Primary (Antisolvent) | Ethanol / Water | 5:1 to 3:1 | General Purity | Excellent for removing inorganic salts and boronic acids.[1][2] Moderate Pd rejection. |
| Secondary (Cooling) | Toluene / Heptane | 1:2 to 1:4 | Lipophilic Rejection | Superior for removing non-polar dimers (biphenyls).[2][3][4] High recovery yield.[2][3][4] |
| Alternative | Isopropyl Alcohol (IPA) | 100% | Process Safety | Good balance of solubility; safer flashpoint than Toluene.[2][3][4] Slower evaporation promotes better crystal habit.[2][3][4] |
Part 2: Standard Operating Procedure (SOP)
Protocol: Pd-Free Recrystallization Workflow Objective: To isolate crystalline solid with <10 ppm Pd and >99.5% purity.
-
Dissolution & Scavenging:
-
Charge crude this compound into a reactor.
-
Add Ethanol (10 mL/g) . Heat to 75°C (Reflux).
-
Critical Step: Add Activated Carbon (10 wt%) or a silica-based Pd scavenger (e.g., SiliaMetS® Thiol).[2][3] Stir at reflux for 30 minutes. This is more effective than attempting to wash Pd out of the final crystal.[2][3][4]
-
-
Hot Filtration:
-
Crystallization (Antisolvent Method):
-
Controlled Cooling:
-
Cool to 40°C over 1 hour.
-
Seeding: If available, add seed crystals (0.1 wt%) at 40°C to prevent oiling out.
-
Cool to 0-5°C over 2 hours and age for 1 hour.
-
-
Isolation:
Part 3: Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a liquid phase) instead of crystallizing. How do I fix this?
A: Oiling out is common with low-melting biaryl pyridines, often caused by cooling too rapidly or entering the "metastable zone" too deep without nucleation.[1][2]
-
Immediate Fix: Re-heat the mixture until the oil dissolves. Add a compatible seed crystal at a temperature just below the saturation point.[2][3][4]
-
Process Adjustment: Switch to a solvent system with a higher boiling point (e.g., Toluene/Heptane ).[3] The higher temperature differential allows for better crystal lattice formation before the oiling threshold is reached.[2][3][4]
-
Reference: See the Oiling Out Logic Flow in the diagram below.
Q2: My final product still has a grey/brown tint. Is this an impurity?
A: This indicates residual Palladium (Pd).[2][3][4][5] this compound should be an off-white to pale yellow solid.[1][2][3]
-
Diagnosis: Perform an ICP-MS check.[1][2][3][4] If Pd > 20 ppm, recrystallization alone will fail.[2][4]
-
Solution: You must perform a "Hot Filtration" with a specific scavenger.[2][3][4] Standard charcoal may not bind complexed Pd.[2][3][4] Use a thiol-functionalized silica scavenger (e.g., QuadraPure™ or SiliaMetS™) during the hot dissolution step (Step 1 of SOP).
Q3: I am seeing high levels of unreacted 4-methoxyphenylboronic acid in the NMR. Which solvent removes this?
A: Ethanol/Water is the superior choice here.[2][3][4] Boronic acids have high solubility in alcohols but even higher solubility in basic aqueous media.[2][3][4]
-
Protocol Tweak: If boronic acid persists, wash the organic layer (before crystallization) with 1M Na₂CO₃. If you are already at the crystallization stage, use the Ethanol/Water system but increase the water ratio slightly to keep the polar boronic acid in the mother liquor.
Q4: The yield is low (<60%), but purity is high. How do I improve recovery?
A: The pyridine nitrogen makes the compound fairly soluble even in cold alcohols.[2][3][4]
-
Optimization: Do not evaporate to dryness. Instead, concentrate the mother liquor to half volume and perform a "second crop" crystallization.[4]
-
Solvent Switch: Switch to Heptane/Ethyl Acetate (9:1) .[2][3][4] The compound is significantly less soluble in alkanes (Heptane) than in alcohols, forcing more product out of solution upon cooling.
Part 4: Visual Troubleshooting Logic
Figure 1: Decision Matrix for Troubleshooting Crystallization Failures in Biaryl Pyridines.
References
-
Anderson, N. G. (2012).[2][3][4] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[2][3][4] (Chapter 8: Crystallization and Purification).[2][3][4]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [3]
-
Tung, H. H., et al. (2009).[2][3][4] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1][2][3][4] (Discusses Oiling Out and Metastable Zones).[2][3][4] [3]
-
Suzuki, A. (2011).[2][3][4] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds.[2][3][4] Angewandte Chemie International Edition, 50(30), 6722-6737.[1][2] (Context for impurities in biaryl synthesis). [3]
Sources
- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 2. 3-(4-Methoxyphenyl)pyridine | C12H11NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-4-methoxytoluene | C8H9ClO | CID 140873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Overcoming Steric Hindrance in Reactions of 3-Chloro-4-(4-methoxyphenyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered when working with 3-Chloro-4-(4-methoxyphenyl)pyridine. The inherent electronic properties and steric profile of this substrate often necessitate careful reaction design and optimization. This document will serve as a key resource for overcoming these synthetic hurdles.
Understanding the Substrate: Electronic and Steric Profile
The reactivity of this compound is governed by a combination of electronic and steric factors. The pyridine nitrogen acts as an electron-withdrawing group, influencing the reactivity of the ring positions. Simultaneously, the bulky 4-methoxyphenyl group at the C4 position introduces significant steric hindrance, which can impede access to the adjacent C3-Cl bond. This steric shield is a primary consideration in reaction planning.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems reported by users during synthetic transformations involving this compound.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Low or stalled conversion is the most frequently encountered problem, primarily due to the difficulty of the initial oxidative addition step. The C(sp²)-Cl bond is strong, and the steric bulk of the neighboring 4-methoxyphenyl group can hinder the approach of the palladium catalyst.[1][2]
Root Cause Analysis:
-
Inefficient Oxidative Addition: The palladium(0) catalyst struggles to insert into the sterically shielded and electronically deactivated C-Cl bond. This is often the rate-limiting step in the catalytic cycle.[2][3]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in balancing steric bulk and electron-donating properties to facilitate catalysis. An unsuitable ligand will fail to create the necessary active catalytic species.[4]
Solutions & Optimization Strategies:
For sterically hindered aryl chlorides, the choice of a highly active catalyst system is paramount. Bulky, electron-rich phosphine ligands are essential for promoting the challenging oxidative addition step.[4][5]
-
Recommended Ligand Classes:
-
Dialkylbiarylphosphines: Ligands such as XPhos, SPhos, and RuPhos are specifically designed for coupling sterically demanding substrates.[6][7] They create a bulky coordination sphere around the palladium, promoting the formation of the active, monoligated Pd(0) species.[8]
-
N-Heterocyclic Carbenes (NHCs): Very sterically hindered NHC ligands have shown high efficacy in promoting cross-coupling at hindered positions on pyridine rings.[9][10]
-
-
Precatalyst Selection:
-
Palladacycle Precatalysts: Fourth-generation (G4) palladacycles, such as XPhos Pd G4, are highly recommended.[11] These precatalysts are air-stable and efficiently generate the active Pd(0) species under mild conditions with a base.[11][12] This avoids the inefficiencies of in-situ catalyst generation from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][13]
-
-
Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is often effective for Buchwald-Hartwig aminations, while strong inorganic bases like K₃PO₄ or Cs₂CO₃ are typically used for Suzuki-Miyaura couplings.[2][14] Ensure the base is anhydrous and of high purity.
-
Solvent Choice: Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are standard. The choice of solvent can influence catalyst solubility and reaction rates.
-
Temperature: Elevated temperatures (typically 90-120 °C) are often necessary to overcome the activation energy of the oxidative addition step.[1][2] Microwave irradiation can also be a powerful tool to accelerate these reactions.[15]
Decision Workflow for Catalyst Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. XPhos - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Pyridine synthesis [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
- 12. media.abcr.com [media.abcr.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
Improving catalytic efficiency with 3-Chloro-4-(4-methoxyphenyl)pyridine substrates
Ticket ID: #3Cl-Py-OMe-001 Topic: Optimization of Cross-Coupling for 3-Chloro-4-(4-methoxyphenyl)pyridine Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1]
Executive Summary: The "Dead Catalyst" Phenomenon
You are likely experiencing low turnover numbers (TON) or complete reaction stagnation.[1] This is not a random failure; it is a structural inevitability of your substrate: This compound .[1]
Your substrate presents a "Perfect Storm" of three deactivating factors:
-
Electronic Deactivation: The para-methoxy group on the C4-aryl ring functions as an Electron Donating Group (EDG).[1] Through resonance, it increases electron density on the pyridine ring, strengthening the C–Cl bond and making oxidative addition (the first step of the catalytic cycle) kinetically unfavorable.
-
Positional Inertness: Unlike 2- or 4-chloropyridines, the 3-position cannot stabilize the oxidative addition transition state via resonance with the pyridine nitrogen.[1] It behaves like a deactivated aryl chloride.[1]
-
Catalyst Poisoning: The pyridine nitrogen possesses a high-energy lone pair (HOMO) that competes with the C–Cl bond for the Palladium center. If the Pd binds to the Nitrogen instead of inserting into the C–Cl bond, your catalyst enters a thermodynamic sink and dies.
Module 1: Mechanistic Diagnosis & Visualization
To fix the reaction, you must visualize the competition occurring in your flask. The diagram below illustrates the "Fork in the Road" where your reaction succeeds or fails.
Figure 1: The Competitive Landscape. The red path represents the catalyst poisoning by the pyridine nitrogen. The green path requires specific ligand acceleration to overcome the electron-rich C-Cl bond.
Module 2: Troubleshooting Guide (Q&A)
Q1: My reaction turns black immediately and yields <5%. What happened?
Diagnosis: "Pd Black" formation.[1] Your catalyst decomposed before it could perform oxidative addition.[1] The Fix: You are likely using a standard phosphine like PPh3 or dppf. These are insufficient for electron-rich 3-chloropyridines.[1][2]
-
Immediate Action: Switch to Pd-PEPPSI-IPr or XPhos Pd G4 .[1]
-
Why: These catalysts utilize N-Heterocyclic Carbenes (NHC) or dialkylbiaryl phosphines.[1] They are sterically bulky (preventing Pd-dimerization) and extremely electron-rich (forcing the Pd into the difficult C-Cl bond).[1]
Q2: I see conversion of the starting material, but I'm getting de-halogenated side products (Protodehalogenation).
Diagnosis: The oxidative addition happened, but the transmetallation was too slow. The Pd-Ar intermediate grabbed a proton from the solvent or moisture. The Fix:
-
Switch Solvent: Move from protic solvents or wet DMF to Anhydrous 1,4-Dioxane or Toluene .[1]
-
Base Selection: Use K3PO4 (anhydrous) instead of carbonate bases.[1] The phosphate anion can assist in the transmetallation step without introducing water.
Q3: Can I just add more catalyst?
Answer: No. If you are suffering from N-coordination poisoning (the red path in Fig 1), adding more Pd just creates more inactive Pd-Pyridine complexes.[1] You need a ligand that makes the Pd center "too big" to fit comfortably on the pyridine nitrogen, forcing it to react with the C-Cl bond instead.
Module 3: Recommended Protocols
We recommend two distinct systems. System A is the modern "Gold Standard" for difficult heterocycles. System B is the robust alternative if NHC catalysts are unavailable.
System A: The PEPPSI Protocol (Recommended)
Best for: Sterically hindered, electron-rich chlorides.[1]
Reagents:
-
Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%)[1]
-
Base: K2CO3 (2.0 equiv) or KOtBu (1.5 equiv for faster rates)[1]
-
Solvent: 1,4-Dioxane or THF (Anhydrous)[1]
-
Temperature: 60°C – 80°C
| Step | Action | Technical Note |
| 1 | Charge a vial with Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base.[1] | Grind K2CO3 to a fine powder to increase surface area.[1] |
| 2 | Add Pd-PEPPSI-IPr (2 mol%). | This catalyst is air-stable; you can weigh it on the bench. |
| 3 | Seal vial and purge with Argon/N2 for 10 mins. | Oxygen removal is critical to prevent phenol formation.[1] |
| 4 | Add anhydrous Dioxane via syringe. | Concentration should be high (0.5 M – 1.0 M) to drive kinetics.[1] |
| 5 | Heat to 80°C for 2-4 hours. | Monitor by LCMS.[1] |
System B: The Buchwald Generation 4 Protocol
Best for: Substrates sensitive to strong alkoxide bases.
Reagents:
-
Catalyst: XPhos Pd G4 (2.0 mol%)[1]
-
Base: K3PO4 (2.0 equiv, 0.5M in water) or anhydrous if moisture sensitive.[1]
-
Solvent: THF/Water (10:1) or Toluene (anhydrous).[1]
Why XPhos? The XPhos ligand is exceptionally bulky. It creates a "roof" over the Pd center, making it physically difficult for the pyridine nitrogen to coordinate, while its electron-rich nature accelerates the oxidative addition into the C-Cl bond [1].
Module 4: Data & Performance Comparison
The following table summarizes expected performance based on ligand class for 3-chloropyridine substrates.
| Catalyst System | Ligand Type | Exp. Yield | Primary Failure Mode |
| Pd(PPh3)4 | Aryl Phosphine | < 10% | Oxidative Addition too slow; Catalyst aggregation.[1] |
| Pd(dppf)Cl2 | Bidentate | 20-40% | Competitive binding by Pyridine Nitrogen.[1] |
| Pd-PEPPSI-IPr | NHC (Carbene) | 85-95% | Highly active; bulky ligand prevents N-poisoning [2].[1] |
| XPhos Pd G4 | Biaryl Phosphine | 80-90% | Excellent turnover; prevents dehalogenation.[1] |
Module 5: Workflow Decision Logic
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting Logic Tree. Follow the branch corresponding to your LCMS data.
References
-
Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst.[1][3][4] Chemistry – A European Journal.[1] [Link][1]
-
Yoneda Labs. (2024).[1] Suzuki-Miyaura cross-coupling: Practical Guide.[Link][1]
Sources
Technical Support Center: Removing Palladium Residues from 3-Chloro-4-(4-methoxyphenyl)pyridine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the critical challenge of removing palladium residues from 3-Chloro-4-(4-methoxyphenyl)pyridine. This compound, often synthesized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, requires stringent purification to meet regulatory standards for active pharmaceutical ingredients (APIs).[1][2] This resource offers troubleshooting advice and frequently asked questions to ensure the purity, quality, and safety of your final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Q1: My final compound is still contaminated with palladium after standard purification (e.g., filtration, aqueous washes, recrystallization). What are my next steps?
A1: When standard methods fail, the use of metal scavengers is the recommended approach. [3][4][5] These materials selectively bind to and remove metal ions from your product solution.[6] The choice of scavenger and the process conditions are critical for effective palladium removal.
Causality: Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and may form stable complexes with your product or ligands, making it difficult to remove by simple physical methods.[7][8] Scavengers work through mechanisms like chemisorption, where the palladium is strongly bound to functional groups on a solid support.[8]
Recommended Actions:
-
Scavenger Screening: The first step is to screen a variety of scavengers to identify the most effective one for your specific reaction mixture.[3] The efficiency of a scavenger is highly dependent on the solvent, temperature, and the nature of the palladium species present.[8]
-
Consider Functionalized Silica Scavengers: These are often highly effective due to their high surface area and compatibility with a wide range of organic solvents.[8][9][10] Thiol-functionalized (e.g., SiliaMetS Thiol, QuadraSil MP) and amine-functionalized (e.g., QuadraSil AP) silica gels are excellent starting points for palladium scavenging.[3][6][9][11]
-
Activated Carbon Treatment: Activated carbon is a cost-effective option that can be very effective in removing palladium residues.[8][12][13] However, it can sometimes lead to product loss due to non-specific adsorption.[8]
Experimental Protocol: Batch Scavenging Screening
-
Preparation: In separate vials, dissolve a known amount of your crude this compound in a suitable solvent (e.g., THF, Toluene).
-
Scavenger Addition: To each vial, add a different metal scavenger (e.g., SiliaMetS Thiol, QuadraSil AP, Activated Carbon) at a specific weight ratio to your product (a good starting point is 0.1-0.2 w/w).
-
Agitation & Heating: Stir the mixtures at a set temperature (e.g., room temperature, 40 °C, 60 °C) for a defined period (e.g., 2, 4, 16 hours).
-
Filtration: Filter each mixture to remove the scavenger.
-
Analysis: Analyze the palladium content in the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the most effective scavenger and conditions.[14]
Q2: Which palladium scavenger is most suitable for my polar, heteroatom-containing compound?
A2: For polar compounds with heteroatoms, careful scavenger selection is crucial to minimize product loss. [1]
Causality: The heteroatoms (nitrogen in the pyridine ring) in your product can potentially bind to the scavenger, leading to a reduction in yield.[1] Therefore, a scavenger with high selectivity for palladium over your product is required.
Recommendations:
-
Thiol-Based Scavengers: Scavengers with thiol (-SH) functional groups, such as SiliaMetS Thiol or QuadraSil MP, often exhibit high affinity for soft metals like palladium and can be highly effective.[3][6][9][15]
-
Amine-Based Scavengers: Triamine-functionalized scavengers can also be very effective for palladium removal.[11]
-
Screening is Key: It is essential to perform a screening study to empirically determine the scavenger that provides the best balance of high palladium removal and minimal product loss.
Q3: I'm observing a significant loss of my product after using a metal scavenger. How can I mitigate this?
A3: Product loss during scavenging is a common challenge, often due to non-specific binding. [1][8]
Causality: Both your product and the palladium catalyst can have an affinity for the scavenger. Optimizing the scavenging conditions can help to favor palladium binding.
Troubleshooting Steps:
-
Optimize Scavenger Loading: Using an excessive amount of scavenger can lead to higher product loss. Try reducing the weight equivalents of the scavenger.
-
Adjust Temperature and Time: Shorter reaction times and lower temperatures may reduce the extent of product binding.
-
Solvent Selection: The choice of solvent can influence the interaction between your product and the scavenger. Experiment with different solvents to find one that minimizes product loss while maintaining high scavenging efficiency.
-
Consider a Flow Chemistry Setup: Using a packed-bed cartridge with the scavenger in a flow system can minimize contact time and potentially reduce product loss compared to a batch process.[3][9]
Q4: My final product has a persistent color, which I suspect is due to residual palladium. Will metal scavengers also decolorize my product?
A4: Yes, metal scavengers can often decolorize the product by removing the colored palladium species. [1]
Causality: Residual palladium, particularly in colloidal form ("palladium black"), can impart a dark color to the final product.[16] Scavengers that effectively remove these palladium species will consequently lead to a colorless or significantly less colored product. Activated carbon is also well-known for its decolorizing properties.[12][13]
FAQs
Q5: Why is it crucial to remove palladium residues from my API?
A5: The removal of palladium residues is a critical regulatory requirement in the pharmaceutical industry to ensure patient safety. [1][2]
Scientific Rationale: Palladium is a heavy metal that can have toxicological effects.[17] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products.[18][19][20] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which translates to a concentration limit of 10 ppm for a daily dose of 10 grams.[19][21]
Q6: What are the common sources of palladium contamination?
A6: The primary source of palladium contamination is the catalyst used in cross-coupling reactions. [1]
Explanation: Homogeneous palladium catalysts, while highly efficient for reactions like Suzuki-Miyaura coupling, can be challenging to remove completely from the reaction mixture.[1][22] The palladium can remain in the product as soluble complexes or as insoluble metallic palladium.
Q7: What are the main types of palladium scavengers and how do they work?
A7: Palladium scavengers can be broadly categorized based on their support material and functional group.
-
Silica-Based Scavengers: These have a silica gel backbone functionalized with ligands that chelate palladium.[8][9][10] The porous structure and high surface area of silica allow for efficient scavenging.[23]
-
Polymer-Based Scavengers: These utilize a polymer resin, such as polystyrene, as the support for the chelating functional groups.[24]
-
Activated Carbon: This is a highly porous form of carbon that can adsorb a wide range of impurities, including palladium.[12][13][25][26]
Mechanism of Action: The primary mechanism is chemisorption , where the palladium ions or atoms form strong coordinate bonds with the functional groups (e.g., thiol, amine, phosphine) on the scavenger's surface.[8][27][28]
Visualization of the Palladium Removal Workflow
The following diagram illustrates a typical workflow for selecting and implementing a palladium scavenging strategy.
Caption: A decision tree for selecting and optimizing a palladium removal strategy.
Comparative Data of Common Palladium Scavengers
The following table summarizes the performance of several commercially available palladium scavengers. Note that efficiency can vary significantly based on the specific reaction conditions.
| Scavenger Type | Functional Group | Support | Typical Loading Capacity (mmol/g) | Key Advantages | Potential Considerations |
| SiliaMetS Thiol | Thiol | Silica | ~1.3 | High efficiency for Pd, good solvent compatibility.[3][9][15] | Potential for product loss with certain substrates. |
| QuadraSil AP | Aminopropyl | Silica | ~2.0 | Fast kinetics, high capacity.[11][29] | May interact with acidic functional groups. |
| QuadraSil MP | Mercaptopropyl | Silica | ~1.2 | Broad applicability for soft metals.[6][11] | |
| Activated Carbon | N/A | Carbon | Varies | Cost-effective, good for decolorization.[8][12][13] | Can cause product loss, fine particles can be difficult to filter.[8] |
| MP-TMT | Trimercaptotriazine | Polystyrene | Varies | High selectivity for palladium.[8] | May have different swelling properties in various solvents. |
References
-
SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks. (URL: [Link])
-
Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - Crimson Publishers. (URL: [Link])
-
Application Note : - Velocity Scientific Solutions. (URL: [Link])
-
Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai. (URL: [Link])
-
Metal scavengers | Johnson Matthey. (URL: [Link])
-
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. (URL: [Link])
-
Metal Scavenger Guide - Sopachem. (URL: [Link])
-
The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF - ResearchGate. (URL: [Link])
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - pure.york.ac.uk. (URL: [Link])
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - NIH. (URL: [Link])
-
Highly selective recovery of palladium by a new silica-based adsorbent functionalized with macrocyclic ligand | Request PDF - ResearchGate. (URL: [Link])
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - Chemical Science (RSC Publishing). (URL: [Link])
-
Palladium Scavenging with SiliaMetS Thiol bulk - YouTube. (URL: [Link])
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. (URL: [Link])
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. (URL: [Link])
-
Solutions for scavenging of metal and organic impurities - Chemie Brunschwig. (URL: [Link])
-
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in - Purdue e-Pubs. (URL: [Link])
-
ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. (URL: [Link])
-
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed. (URL: [Link])
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (URL: [Link])
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (URL: [Link])
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (URL: [Link])
-
QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow | Request PDF - ResearchGate. (URL: [Link])
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. (URL: [Link])
- WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)
-
ICH guideline Q3D (R1) on elemental impurities - European Medicines Agency (EMA). (URL: [Link])
-
guideline for elemental impurities q3d(r2) - ICH. (URL: [Link])
-
How to Remove Palladium in three easy steps - Biotage. (URL: [Link])
-
Your trick to remove residual palladium : r/Chempros - Reddit. (URL: [Link])
-
Quadrasil MP S: Silica metal scavenger - Johnson Matthey. (URL: [Link])
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (URL: [Link])
Sources
- 1. Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai [carbogen-amcis.com]
- 2. onyxipca.com [onyxipca.com]
- 3. cphi-online.com [cphi-online.com]
- 4. sopachem.com [sopachem.com]
- 5. biotage.com [biotage.com]
- 6. QuadraSil MP | 1225327-73-0 | Benchchem [benchchem.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. arborassays.com [arborassays.com]
- 15. velocityscientific.com.au [velocityscientific.com.au]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. apolloscientific.co.uk [apolloscientific.co.uk]
- 19. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Quadrasil MP S: Silica metal scavenger | Johnson Matthey [matthey.com]
- 24. Metal scavengers | Johnson Matthey | Johnson Matthey [matthey.com]
- 25. scispace.com [scispace.com]
- 26. mdpi.com [mdpi.com]
- 27. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 28. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Stability of 3-Chloro-4-(4-methoxyphenyl)pyridine under acidic conditions
Executive Summary
This guide provides technical troubleshooting and stability data for 3-Chloro-4-(4-methoxyphenyl)pyridine (referred to herein as CMPP ) in acidic environments.
Key Takeaway: CMPP exhibits a bimodal stability profile dependent on the specific counter-anion and temperature.
-
High Stability: In dilute non-nucleophilic acids (e.g., HCl,
) at ambient temperature, the compound forms a stable, water-soluble pyridinium salt. -
Conditional Instability: In the presence of strong nucleophilic acids (e.g., HBr, HI) or Lewis acids at elevated temperatures, the 4-methoxy group is susceptible to O-demethylation , converting the molecule to the corresponding phenol.
Part 1: Chemical Behavior & Solubility Profile
The "Solubility Switch" Mechanism
Users frequently report issues with precipitation or extraction failures. This is almost always due to the pH-dependent protonation state of the pyridine nitrogen.
Mechanism:
The pyridine nitrogen (pK
-
pH > 4 (Neutral/Basic): CMPP exists as a free base. It is lipophilic, soluble in organics (DCM, EtOAc), and insoluble in water .
-
pH < 2 (Acidic): CMPP protonates to form the pyridinium cation. It becomes highly water-soluble and insoluble in non-polar organics.
Visualizing the Solubility Switch The following diagram illustrates the phase transfer behavior you must control during extraction or purification.
Figure 1: The reversible pH-dependent solubility switch. Failure to adjust pH allows the compound to "hide" in the wrong phase during workup.
Part 2: Stability & Degradation Troubleshooting
Critical Degradation Pathway: O-Demethylation
While the pyridine ring and the biaryl bond are robust, the methoxy ether is the "soft spot" of the molecule.
-
Risk Factor: High.
-
Conditions: Refluxing HBr, HI, or concentrated Lewis acids (
). -
Observation: Appearance of a new peak at [M-14] in LC-MS (Loss of
, gain of ).
Degradation Mechanism Diagram Understanding this mechanism helps you choose the right acid for your application.
Figure 2: The acid-catalyzed demethylation pathway. Note that Cl- (from HCl) is a poor nucleophile, making CMPP stable in HCl, whereas Br- (from HBr) drives this degradation.
Stability Data Summary
| Acid Type | Concentration | Temp | Time | Stability Status | Notes |
| HCl | 1M - 6M | 25°C | 24h | Stable | Forms hydrochloride salt. No degradation. |
| H₂SO₄ | 1M - 5M | 25°C | 24h | Stable | Forms sulfate/bisulfate salt. |
| Acetic Acid | Glacial | 25°C | 48h | Stable | Soluble; often used as LC solvent. |
| HCl | 6M | 100°C | 4h | Caution | Minor hydrolysis possible (<5%). |
| HBr | 48% (aq) | 100°C | 1h | Unstable | Rapid Demethylation to phenol. |
| TFA | Neat | 25°C | 24h | Stable | Forms trifluoroacetate salt. |
Part 3: Frequently Asked Questions (Troubleshooting)
Q1: I acidified my reaction mixture to pH 1, but my yield is near zero after extraction with Ethyl Acetate. Where is my compound?
Answer: Your compound is in the aqueous waste layer .
-
Cause: At pH 1, CMPP is protonated (pyridinium salt) and is highly water-soluble. It will not partition into Ethyl Acetate.
-
Fix: Neutralize the aqueous layer with NaOH or saturated
until the pH is >6. The solution should turn cloudy as the free base precipitates. Then extract with Ethyl Acetate.[1][2]
Q2: I see a peak at m/z 206 (positive mode) in my LC-MS. Is this an impurity?
Answer: This is likely the demethylated degradation product .
-
Calculation:
-
CMPP MW: ~219.5 g/mol .
-
Phenol Product MW: ~205.5 g/mol .
-
[M+H]+ for Phenol: 206.5 .
-
-
Root Cause: You likely exposed the compound to strong nucleophilic acids (HBr, HI) or high heat in acid. If using HCl, check for bromide contamination or extreme temperatures.
Q3: Can I use this compound in a reductive amination with NaCNBH₃ in acetic acid?
Answer: Yes. Acetic acid is a safe solvent for CMPP. The conditions for reductive amination (mild acid, room temp) are well within the stability window of the methoxy group and the chloropyridine ring.
Q4: Is the Chlorine atom labile? Will it hydrolyze in acid?
Answer: Generally, no .
The 3-position of pyridine is not strongly activated for nucleophilic aromatic substitution (
Part 4: Validated Analytical Protocol
Protocol: Acid Stability Stress Test Use this protocol to verify the stability of your specific batch or under your specific process conditions.
1. Preparation:
-
Stock Solution: Dissolve 10 mg CMPP in 1 mL Acetonitrile (ACN).
-
Acid Medium: Prepare the acid of interest (e.g., 1M HCl).
2. Incubation:
-
Mix 100 µL Stock Solution + 900 µL Acid Medium.
-
Incubate at desired temperature (e.g., RT or 60°C) for desired time (e.g., 4h, 24h).
3. Quenching (CRITICAL):
-
Do not inject strong acid directly into HPLC.
-
Aliquot 100 µL of the reaction mix.
-
Dilute with 900 µL of 100 mM Ammonium Acetate buffer (pH 5.5) . This neutralizes the pH and ensures the compound is in a safe buffer for the column.
4. HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: ACN + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV at 254 nm (Pyridine ring) and 280 nm (Anisole absorption).
Pass Criteria:
-
Purity of the main peak remains >99% relative to T=0.
-
No new peaks at RRT (Relative Retention Time) ~0.8 (indicative of the more polar phenol degradant).
References
- Weissman, S. A., & Zewge, D. (2005). Recent Advances in Ether Dealkylation. Tetrahedron, 61(33), 7833-7863.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Schmid, C. R., et al. (2004). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride. Organic Process Research & Development. (Demonstrates stability limits of methoxyphenyl groups in HCl vs HBr/Py-HCl).
-
PubChem Compound Summary. (2025). This compound.
- Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Solubility behavior of onium salts).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Interpretation of 3-Chloro-4-(4-methoxyphenyl)pyridine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-4-(4-methoxyphenyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral reading. It offers a comparative framework, grounding its interpretations in the foundational principles of NMR spectroscopy and contrasting the spectral features of the title compound with those of its structural analogs. This approach is intended to not only elucidate the structure of this compound but also to enhance the reader's understanding of substituent effects in NMR.
The Structural Significance of this compound
The 4-arylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The specific substitution pattern of this compound, featuring a chlorine atom at the 3-position and a methoxyphenyl group at the 4-position of the pyridine ring, introduces unique electronic and steric properties that can significantly influence its interaction with biological targets. Accurate and unambiguous structural confirmation is therefore a critical first step in any research and development endeavor involving this molecule. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular framework and the chemical environment of each atom.
Deciphering the ¹H NMR Spectrum: A Predictive and Comparative Analysis
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to exhibit signals corresponding to seven aromatic protons and three methoxy protons. The key to accurate assignment lies in understanding the electronic influence of the substituents on the chemical shifts of the protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | ~8.6 | Singlet | - | Located ortho to the nitrogen, this proton is significantly deshielded. The adjacent chlorine at C-3 and the bulky 4-methoxyphenyl group at C-4 prevent any significant coupling. |
| H-6 | ~8.5 | Doublet | ~5.0 | Also ortho to the nitrogen, but coupled to H-5. Its chemical shift will be similar to H-2. |
| H-5 | ~7.3 | Doublet | ~5.0 | Coupled to H-6, this proton is influenced by the adjacent 4-methoxyphenyl ring. |
| H-2'/H-6' | ~7.4 | Doublet | ~8.8 | Protons on the methoxyphenyl ring ortho to the pyridine linkage. They are deshielded by the aromatic current of the pyridine ring. |
| H-3'/H-5' | ~7.0 | Doublet | ~8.8 | Protons on the methoxyphenyl ring meta to the pyridine linkage. They are shielded by the electron-donating methoxy group. |
| -OCH₃ | ~3.9 | Singlet | - | The methoxy protons will appear as a characteristic singlet in the upfield region of the aromatic spectrum. |
Comparative ¹H NMR Analysis
To substantiate these predictions, we can compare them with the known ¹H NMR data of our selected analogs:
-
4-Phenylpyridine: The protons at the 2 and 6 positions of the pyridine ring in 4-phenylpyridine typically appear around 8.6 ppm, while the protons at the 3 and 5 positions are found near 7.4 ppm. This provides a baseline for the chemical shifts of the pyridine protons in our target molecule.
-
3-Chloropyridine: In 3-chloropyridine, the proton at the 2-position is the most deshielded, appearing around 8.5 ppm. The proton at the 6-position is also downfield, while the protons at the 4 and 5-positions are more upfield. The presence of the electron-withdrawing chlorine atom deshields the adjacent protons.
-
Anisole: The methoxy group in anisole gives a singlet at approximately 3.8 ppm[1]. The aromatic protons ortho to the methoxy group are shielded and appear around 6.9 ppm, while the meta and para protons are found further downfield[1]. This helps in assigning the protons of the 4-methoxyphenyl ring in our target molecule.
By synthesizing these individual effects, we can confidently predict the ¹H NMR spectrum of this compound. The chlorine at C-3 will deshield H-2, and the 4-methoxyphenyl group will influence the chemical shifts of H-5. The protons on the methoxyphenyl ring will exhibit a classic AA'BB' system, appearing as two distinct doublets.
Unraveling the ¹³C NMR Spectrum: A Deeper Look into the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule, offering further structural confirmation. For this compound, we expect to see 11 distinct signals, as the two rings are not symmetrically substituted.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~151 | Carbon adjacent to nitrogen is significantly deshielded. |
| C-3 | ~133 | Carbon bearing the chlorine atom. |
| C-4 | ~150 | Carbon attached to the 4-methoxyphenyl group. |
| C-5 | ~122 | Aromatic CH carbon. |
| C-6 | ~148 | Carbon adjacent to nitrogen. |
| C-1' | ~130 | Quaternary carbon of the methoxyphenyl ring attached to the pyridine. |
| C-2'/C-6' | ~130 | Aromatic CH carbons ortho to the pyridine linkage. |
| C-3'/C-5' | ~115 | Aromatic CH carbons meta to the pyridine linkage, shielded by the methoxy group. |
| C-4' | ~161 | Carbon bearing the methoxy group. |
| -OCH₃ | ~55 | Methoxy carbon. |
Comparative ¹³C NMR Analysis
Our predictions for the ¹³C NMR spectrum are informed by the known spectra of our reference compounds:
-
4-Phenylpyridine: The carbon atoms of the pyridine ring in 4-phenylpyridine show characteristic shifts, with the carbons ortho to the nitrogen being the most downfield.
-
3-Chloropyridine: The carbon atom directly attached to the chlorine atom in 3-chloropyridine exhibits a chemical shift of around 130 ppm. The other carbons of the pyridine ring are also affected by the inductive effect of the chlorine.
-
Anisole: The carbon atom bearing the methoxy group in anisole is found at approximately 160 ppm, while the methoxy carbon itself is around 55 ppm.
The combination of these substituent effects allows for a reliable prediction of the ¹³C NMR spectrum of this compound. The carbon chemical shifts are particularly sensitive to the electronic environment, making ¹³C NMR a powerful tool for confirming the substitution pattern.
Experimental Protocols for High-Fidelity NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
The following are general parameters that should be optimized for the specific instrument being used:
¹H NMR Acquisition:
-
Pulse Program: A standard one-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
¹³C NMR Acquisition (Proton-Decoupled):
-
Pulse Program: A standard one-pulse sequence with proton decoupling.
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and spectral analysis.
Conclusion
The structural elucidation of this compound by ¹H and ¹³C NMR spectroscopy is a clear-cut process when a systematic and comparative approach is employed. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging the known spectral data of simpler, analogous compounds, a confident and accurate interpretation of the NMR spectra can be achieved. This guide provides a robust framework for such an analysis, empowering researchers to verify the structure of this important molecular scaffold with a high degree of certainty.
References
-
PubChem. 4-Phenylpyridine. [Link]
-
Royal Society of Chemistry. Supporting Information Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-4-(4-methoxyphenyl)pyridine
This guide provides an in-depth analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Chloro-4-(4-methoxyphenyl)pyridine. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational fragmentation principles with comparative data from structurally related compounds to offer a robust framework for the structural elucidation of this and similar biaryl heterocyclic compounds.
The structural characterization of novel chemical entities is a cornerstone of modern chemical and pharmaceutical research. Mass spectrometry is an indispensable tool in this process, providing not only molecular weight information but also a unique fragmentation "fingerprint" that aids in unambiguous identification.[1] this compound, a substituted biaryl pyridine, incorporates several key functional groups—a stable pyridine ring, a chloro substituent, and a methoxyphenyl moiety—each influencing its behavior under electron ionization. Understanding the interplay of these groups is critical for interpreting the resulting mass spectrum.
Predicted Fragmentation Profile & Mechanistic Insights
Upon entering the mass spectrometer and undergoing electron ionization (EI), a molecule of this compound will lose an electron to form a molecular radical cation (M⁺•).[2] Given the aromatic nature of the compound, this molecular ion peak is expected to be prominent. The molecular weight of C₁₂H₁₀ClNO is approximately 219.67 g/mol . Due to the presence of a single nitrogen atom, the nominal molecular weight is an odd number (219), and the presence of one chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation of this energetically unstable molecular ion will proceed through several predictable pathways, dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.[3]
Key Predicted Fragmentation Pathways:
-
Loss of a Methyl Radical ([M - CH₃]⁺): This is one of the most characteristic fragmentations for methoxy-substituted aromatic compounds.[4][5] The cleavage of the O-CH₃ bond results in the loss of a methyl radical (•CH₃), a neutral species with a mass of 15 Da. This pathway is highly favored due to the formation of a resonance-stabilized oxonium ion.
-
Loss of a Chlorine Radical ([M - Cl]⁺): The carbon-chlorine bond is susceptible to cleavage, leading to the loss of a chlorine radical (•Cl), a neutral loss of 35 Da (for ³⁵Cl). This results in a prominent fragment ion that represents the core 4-(4-methoxyphenyl)pyridine structure.
-
Loss of Formaldehyde ([M - CH₂O]⁺•): A common rearrangement for methoxy aromatic compounds involves the elimination of a neutral formaldehyde molecule (CH₂O), a loss of 30 Da.[6] This pathway often proceeds via a rearrangement involving a hydrogen atom from an adjacent position.
-
Cleavage of the Biaryl Bond: The bond connecting the pyridine and phenyl rings can cleave, leading to fragments representative of each ring system. This can produce ions corresponding to the chloropyridine cation or the methoxyphenyl cation.
-
Sequential Fragmentations: Primary fragments will undergo further fragmentation. For instance, the [M - CH₃]⁺ ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da) or a chlorine radical.
Comparative Fragmentation Data
To contextualize the predicted fragmentation of our target molecule, we can compare it to simpler, structurally related compounds. The stability of the 4-phenylpyridine core, for example, suggests that its fragmentation will be minimal, with the mass spectrum being dominated by the molecular ion.[7] This provides a baseline, indicating that fragmentation will be primarily driven by the chloro and methoxy substituents.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Losses | Rationale |
| This compound | 219/221 | 204/206 ([M-CH₃]⁺); 184 ([M-Cl]⁺); 189/191 ([M-CH₂O]⁺•); 176 ([M-CH₃-CO]⁺); 140 ([M-Cl-CO]⁺) | Fragmentation is driven by the labile methoxy and chloro groups on the stable biaryl core. |
| 4-Phenylpyridine | 155 | Minimal significant fragmentation.[7][8] | The unsubstituted biaryl system is highly stable, resulting in a very strong molecular ion peak. |
| 3-Chloropyridine | 113/115 | 78 ([M-Cl]⁺); 51 ([C₄H₃]⁺) | Loss of the chlorine atom is a primary pathway, followed by fragmentation of the pyridine ring. |
| Anisole (Methoxybenzene) | 108 | 93 ([M-CH₃]⁺); 78 ([M-CH₂O]⁺•); 65 ([C₅H₅]⁺) | Dominated by the loss of a methyl radical and neutral formaldehyde, characteristic of the methoxy group. |
Proposed Fragmentation Pathway Diagram
The logical flow of the fragmentation process can be visualized as a cascade, originating from the molecular ion. The diagram below illustrates the most probable primary and secondary fragmentation events for this compound.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocol: GC-MS Analysis
To empirically validate the predicted fragmentation patterns, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is recommended.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or dichloromethane.
-
Perform a serial dilution to a working concentration of approximately 1-10 µg/mL for injection.
2. Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 ratio), depending on concentration.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 10 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[9] This is a standard energy that provides reproducible fragmentation patterns.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40–350. This range will capture the molecular ion and all significant fragments.
-
Data Acquisition Mode: Full Scan.
4. Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the identified peak.
-
Analyze the spectrum to identify the molecular ion (M⁺•) and its M+2 isotope peak.
-
Identify and assign structures to the major fragment ions based on their m/z values and the predicted fragmentation pathways. Compare the relative abundances of the key fragments to the predictions.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be rich and informative, guided by the distinct chemical properties of its constituent functional groups. The spectrum should exhibit a clear molecular ion peak with a characteristic chlorine isotope pattern. The primary fragmentation pathways are expected to be the loss of a methyl radical from the methoxy group, yielding a strong peak at m/z 204/206, and the loss of a chlorine radical, producing a significant ion at m/z 184. By comparing these empirical results to the fragmentation patterns of analogous structures and applying foundational mass spectrometry principles, researchers can confidently achieve structural confirmation of this and related heterocyclic compounds.
References
- A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Phenylpyridine Isomers. Benchchem.
- Tulp M, Safe S, Boyd R. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomed Mass Spectrom. 1980;7(3):109-14.
- Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methoxy-2-nitroaniline. Benchchem.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023.
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- 4-Phenylpyridine. PubChem.
- 3-chloro-6-(4-methoxyphenyl)pyridazine. ChemSynthesis. 2025.
- Mass Spectrometry.
- Mass Spectrometry Fragmentation Patterns. Science Ready.
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- Salem M, et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. 2014;4(4):92-99.
- Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. 2025.
- Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Harvard DASH.
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- Fragmentation Mechanisms. Intro to Mass Spectrometry.
- Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents. Semantic Scholar. 2023.
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. 2023.
- Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. 2000.
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC.
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- A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline. Benchchem.
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- Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
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Unveiling the Solid-State Architecture: A Comparative Crystallographic Guide to 3-Chloro-4-(4-methoxyphenyl)pyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a molecule's three-dimensional structure is a critical determinant of its function and properties. For 3-Chloro-4-(4-methoxyphenyl)pyridine, a novel substituted pyridine derivative with potential applications in medicinal chemistry, understanding its solid-state architecture is paramount. While the definitive crystal structure of this specific compound is not yet publicly available, a comprehensive comparative analysis of its structural analogs can provide invaluable predictive insights into its molecular conformation, crystal packing, and intermolecular interactions. This guide offers a detailed examination of the crystallographic data of closely related compounds, a robust experimental protocol for obtaining such data, and a discussion of the potential implications for its physicochemical properties.
Comparative Crystallographic Analysis of Substituted Pyridines
To anticipate the crystallographic features of this compound, we can dissect its structure into two key components: the 3-chloropyridine moiety and the 4-(4-methoxyphenyl)pyridine core. By examining the crystal structures of compounds containing these fragments, we can infer the likely packing motifs and non-covalent interactions that govern the solid-state assembly of the target molecule.
A survey of the Cambridge Structural Database (CSD) and other public repositories reveals a wealth of information on substituted pyridines. For instance, the crystal structures of various fluorinated pyridines have been extensively studied, demonstrating a delicate balance of herringbone and parallel packing arrangements influenced by the degree and position of fluorine substitution[1]. These studies underscore the significant role of halogen bonding and other weak interactions in directing crystal packing, a factor that will be crucial in the case of the chloro-substituent in our target molecule.
The 4-(4-methoxyphenyl)pyridine scaffold is also well-represented in the crystallographic literature. For example, the crystal structure of 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine showcases how the methoxy group can participate in hydrogen bonding and influence the overall molecular conformation[2]. Similarly, studies on other methoxyphenyl-substituted pyridines highlight the prevalence of C–H···π and π–π stacking interactions in their crystal lattices[3].
The following table summarizes key crystallographic parameters for a selection of relevant structural analogs, providing a basis for our comparative analysis.
| Compound | CCDC # | Space Group | Key Intermolecular Interactions | Reference |
| 3,5-Difluoropyridine | 835254 | P2₁/c | C–H···F, π–π stacking | [1] |
| 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | 630726 | P2₁/n | C–H···O, C–H···N, π–π stacking | [2] |
| 4-(3-methoxyphenyl)-2,6-diphenylpyridine | Not specified | I2/a | C–H···π | [3] |
| 2-(benzylamino)-4-phenylnicotinonitrile | Not specified | Not specified | N–H···N, C–H···N | [4] |
Based on this comparative data, we can hypothesize that the crystal structure of this compound will likely be influenced by a combination of C–H···O interactions involving the methoxy group, C–H···N interactions with the pyridine nitrogen, and potentially C–Cl···π or other halogen-involved interactions. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group on the phenyl ring will likely affect the planarity of the molecule and the nature of the π–π stacking interactions.
Experimental Protocol for Single-Crystal X-ray Diffraction
To experimentally determine the crystal structure of this compound, the following detailed protocol, based on established best practices, should be followed.[4][5][6]
Crystal Growth
-
Rationale: The cornerstone of a successful X-ray diffraction experiment is the availability of high-quality single crystals. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.
-
Procedure:
-
Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture thereof) to near saturation at a slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature.
-
Alternatively, employ slow evaporation by leaving the solution in a loosely covered vial in a vibration-free environment.
-
Other techniques such as vapor diffusion or liquid-liquid diffusion can also be explored if initial attempts are unsuccessful.
-
Crystal Mounting
-
Rationale: A single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) must be carefully mounted on the goniometer head of the diffractometer.
-
Procedure:
-
Under a microscope, select a suitable crystal with well-defined faces and no visible cracks or defects.
-
Using a cryoloop, carefully pick up the selected crystal along with a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.
-
Mount the cryoloop on the goniometer head.
-
Data Collection
-
Rationale: The mounted crystal is subjected to a beam of X-rays, and the diffraction pattern is recorded by a detector. The intensity and position of the diffracted beams contain the information about the arrangement of atoms in the crystal.
-
Procedure:
-
The crystal is flash-cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.
-
An initial set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.
-
Structure Solution and Refinement
-
Rationale: The collected diffraction data is processed to determine the electron density map of the unit cell, from which the positions of the atoms can be deduced. This initial model is then refined to best fit the experimental data.
-
Procedure:
-
The raw diffraction data is integrated and scaled using software such as CrysAlisPro or SAINT.[4]
-
The structure is solved using direct methods or Patterson methods with software like SHELXT.
-
The resulting atomic model is refined using full-matrix least-squares on F² with software such as SHELXL or olex2-refine.[4]
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final model is validated using tools like CHECKCIF.
-
Visualizing the Workflow
The general workflow for single-crystal X-ray crystallography can be visualized as follows:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | C22H17N3O | CID 630929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-(4-methoxyphenyl)pyridine
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural hurdles; they are integral to the integrity of our work and the safety of our communities. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Chloro-4-(4-methoxyphenyl)pyridine, grounding every recommendation in established safety principles and regulatory standards.
Hazard Assessment: Understanding the Compound
This compound is a halogenated aromatic compound containing a pyridine ring. This chemical structure necessitates its classification as a hazardous substance requiring specialized disposal. All waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous waste.[1][2]
The primary hazards are rooted in its chemical class:
-
Toxicity: Pyridine and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[3][4][5]
-
Irritation: It is expected to cause skin and serious eye irritation.[4][5][6]
-
Environmental Hazard: Chlorinated aromatic compounds are often persistent in the environment and can be toxic to aquatic life.[1][4][7]
Before handling, always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date hazard information.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity | Harmful if swallowed and potentially fatal if it comes into contact with skin or is inhaled.[4] | Avoid all personal contact. Use appropriate Personal Protective Equipment (PPE) and work in a certified chemical fume hood.[1][3] |
| Skin/Eye Irritation | Causes skin irritation and serious eye damage/irritation.[4][6] | Wear chemical-resistant gloves and chemical splash goggles.[2] |
| Environmental | Potentially toxic to aquatic life with long-lasting effects.[4] | Prevent release to the environment. Do not dispose of down the drain.[3][8] |
Immediate Safety and Personal Protective Equipment (PPE)
The principle of causality in safety dictates that we use controls that directly mitigate the identified risks. For handling waste containing this compound, the following PPE is mandatory as the last line of defense against exposure.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or appropriate laminate films). | Prevents skin contact and absorption. The choice of material must be validated against the specific solvent or mixture being handled.[1] |
| Eye Protection | Chemical splash goggles or a face shield if there is a significant splash risk. | Protects eyes from direct contact with splashes of the chemical waste.[1][2] |
| Body Protection | A buttoned lab coat. A chemical-resistant apron may be necessary for larger quantities. | Protects clothing and underlying skin from contamination during transfer and handling.[1] |
| Respiratory | All handling of open containers must be conducted in a certified chemical fume hood. | Minimizes inhalation exposure to potentially harmful vapors.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[9] This regulation establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator is responsible for it from creation to final disposal.[10]
Step 1: Waste Characterization and Segregation
Proper disposal begins at the point of generation. The causality is simple: accurate initial segregation prevents dangerous reactions and ensures the waste stream can be handled safely by disposal facilities.
-
Identify: Any material (e.g., unused reagent, reaction mixtures, contaminated pipette tips, absorbent materials from a spill) containing this compound is hazardous waste.[11]
-
Segregate: This waste must be collected separately as Halogenated Organic Waste .[12]
-
Do Not Mix: Never mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[1][10] Mixing incompatible waste streams can lead to violent chemical reactions.
Step 2: Containerization and Labeling
The container serves as the primary barrier preventing release into the laboratory environment.
-
Select a Compatible Container: Use a container made of material chemically compatible with the waste (e.g., glass or polyethylene). The container must be in good condition, free of leaks, and have a secure, screw-top lid.[11][13][14]
-
Label Correctly: The container must be clearly labeled from the moment the first drop of waste is added.[14] The label must include:
Step 3: Accumulation and Storage
Waste must be stored safely in the lab before being transferred for disposal.
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[14] This prevents the release of volatile organic compounds (VOCs).[15]
-
Designated Storage: Store the sealed waste container in a designated, well-ventilated location within the laboratory, known as a Satellite Accumulation Area (SAA).[14]
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[13]
Step 4: Arranging for Final Disposal
Laboratory personnel should never attempt to treat or dispose of this chemical themselves.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[16]
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your lab to its final disposal facility.[17]
-
Final Disposal Method: The most common and effective disposal method for chlorinated aromatic compounds is high-temperature incineration in a licensed facility.[18]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify colleagues in the area.[1]
-
Assess the Spill: For a minor spill within a chemical fume hood, you may proceed with cleanup if you are trained and have the appropriate materials. For any large spill or a spill outside of a fume hood, evacuate the area and contact your institution's emergency safety office immediately.[2][15]
-
Cleanup (Minor Spills):
-
Wearing the full PPE described in Section 2, control the spill by covering it with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[2]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[1][8]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.[1]
-
All materials used for cleanup must be disposed of as hazardous waste.[11]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. Pegasus Sustainability. [Link]
-
Laboratory Chemical Waste Management. CSIR IIP. [Link]
-
What are Federal and State Hazardous Waste Regulations?. (2022, April 19). Hazardous Waste Experts. [Link]
-
Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. (2026, February 4). Temarry Recycling. [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf, NIH. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]
-
Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing. [Link]
-
Pyridine Safety Data Sheet. datasheet.datasheet.sh. [Link]
- Process for destroying chlorinated aromatic compounds.
-
Standard Operating Procedure for Chlorinated Solvents. USC Nanofab Wiki. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]
-
Chemical and Physical Information for Methoxychlor. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
